molecular formula C14H20N2O3 B1441264 Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate CAS No. 1053657-00-3

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Cat. No.: B1441264
CAS No.: 1053657-00-3
M. Wt: 264.32 g/mol
InChI Key: HKLUNDSEWUWWJC-UHFFFAOYSA-N
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Description

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a valuable nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry research. The integration of both a morpholine ring and a pyridine core within its structure makes it a particularly useful scaffold for the discovery and development of new bioactive molecules. This compound is of significant interest in the synthesis of potential kinase inhibitors. The morpholine moiety is a common pharmacophore found in many molecules designed to modulate kinase activity, and its presence in this building block facilitates the creation of libraries of compounds for screening against various therapeutic targets . Furthermore, the tert-butyl carboxylate group is a strategically useful protecting group that can be readily manipulated under mild acidic conditions, allowing for further functionalization of the molecule to create amides, acids, or other derivatives essential for structure-activity relationship (SAR) studies . Researchers utilize this compound primarily in pharmaceutical development, where it contributes to the exploration of new chemical entities with potential biological activity. Its structural features make it suitable for projects aimed at developing novel therapeutic agents, and it serves as a key intermediate in multi-step synthetic routes toward more complex, target-oriented molecules . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-12(15-11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLUNDSEWUWWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198054
Record name 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-00-3
Record name 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate in Medicinal Chemistry

Chemical Profile & Strategic Significance

This compound is a specialized heterocyclic building block widely employed in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway.[1]

  • IUPAC Name: tert-butyl 6-(morpholin-4-yl)pyridine-2-carboxylate[1]

  • Molecular Formula: C₁₄H₂₀N₂O₃[1]

  • Key Structural Features:

    • Pyridine Core: Serves as a bioisosteric replacement for phenyl or pyrimidine rings, improving solubility and metabolic stability.

    • Morpholine Moiety (C6): A "privileged structure" in kinase drug discovery.[1] The ether oxygen often acts as a critical hydrogen bond acceptor for the hinge region of kinase ATP-binding pockets (e.g., Val851 in PI3Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Tert-butyl Ester (C2): Provides orthogonal protection .[1] Unlike methyl or ethyl esters, the tert-butyl group is resistant to basic hydrolysis (saponification) but highly sensitive to acidic conditions (TFA/HCl).[1] This allows chemists to manipulate other parts of a molecule under basic conditions before revealing the carboxylic acid for final coupling.[1]

Synthetic Architecture

The synthesis of this scaffold relies on the differential reactivity of the 2,6-disubstituted pyridine ring.[1] The electron-deficient nature of the pyridine nitrogen activates the C6 position for Nucleophilic Aromatic Substitution (Sngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Ar), while the C2 carboxylate directs regioselectivity.
Retrosynthetic Analysis (DOT Visualization)

Synthesis Start 6-Chloropicolinic Acid (CAS: 4684-94-0) Inter Tert-butyl 6-chloropicolinate (CAS: 1280786-59-5) Start->Inter (Boc)2O, DMAP, t-BuOH (Esterification) Product This compound (Target) Inter->Product S_NAr Reaction Morpholine Morpholine (Nucleophile) Morpholine->Product + DIPEA, Heat

Figure 1: Two-step synthetic route leveraging the acid-labile protection of the carboxylate followed by nucleophilic displacement of the chloride.[1]

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to maximize yield while providing visual and analytical checkpoints (Self-Validation) to ensure reaction success without constant sampling.[1]

Step 1: Synthesis of Tert-butyl 6-chloropicolinate

Rationale: Direct esterification with t-butanol is slow.[1] Using Boc anhydride ((Boc)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


O) activates the acid in situ.
  • Dissolve: 6-Chloropicolinic acid (1.0 eq) in anhydrous tert-butanol (10 vol).

  • Activate: Add Di-tert-butyl dicarbonate (Boc

    
    O, 2.0 eq) and DMAP (0.2 eq).
    
  • React: Stir at 40°C for 12 hours.

    • Validation Checkpoint: Gas evolution (COngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) will cease upon completion. TLC (20% EtOAc/Hex) will show the disappearance of the baseline acid spot and the appearance of a high-Rngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      
      UV-active spot.
  • Workup: Concentrate, dilute with EtOAc, wash with 1N HCl (to remove DMAP) and Brine.

Step 2: S Ar Coupling (The Critical Step)

Rationale: The tert-butyl ester is bulky; however, the 6-chloro position is sufficiently activated.[1] We use DIPEA as a proton scavenger to prevent the formation of morpholine hydrochloride salts, which would stall the reaction.

Reagents:

  • Tert-butyl 6-chloropicolinate (1.0 eq)[1]

  • Morpholine (1.5 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) – chosen for high dielectric constant to stabilize the Meisenheimer intermediate.[1]

Procedure:

  • Setup: Charge a reaction vial with the chloropyridine ester and DMSO (5 mL/g).

  • Addition: Add DIPEA followed by Morpholine.

  • Heating: Heat to 100°C under N

    
     atmosphere.
    
    • Causality: 100°C is the "Goldilocks" zone.[1] Below 80°C, the reaction is sluggish (days). Above 120°C, the tert-butyl ester may begin to thermally decompose (isobutylene loss).[1]

  • Monitoring (Self-Validation):

    • Visual: The reaction mixture often turns from pale yellow to a deeper orange/amber as the electron-rich amine product forms.[1]

    • LCMS: Look for Mass Shift: [M+H]

      
       = 214 (SM) 
      
      
      
      [M+H]
      
      
      = 265 (Product).
  • Workup: Pour into ice water. The product is lipophilic and will often precipitate.[1] If not, extract with Et

    
    O (Ether is preferred over EtOAc to avoid extracting DMSO).
    

Therapeutic Application: PI3K/mTOR Inhibition

This molecule is a precursor to potent kinase inhibitors.[1] The morpholine ring is not merely a solubilizing group; it is a pharmacophore.

Mechanism of Action

In the ATP-binding pocket of PI3K isoforms (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), the morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of Valine 851  (in PI3K

). The pyridine ring scaffolds this interaction, orienting the C2-substituent towards the affinity pocket or solvent front.
Signaling Pathway Context (DOT Visualization)

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K Complex (Target of Morpholine-Pyridine) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 (Cell Growth) AKT->mTOR Activation Apoptosis Apoptosis Blocked mTOR->Apoptosis Survival Signals Inhibitor Morpholine-Pyridine Scaffold Drug Inhibitor->PI3K Inhibits (ATP Competition)

Figure 2: The PI3K/AKT/mTOR cascade. The morpholine-pyridine scaffold competitively inhibits the PI3K node, arresting downstream survival signaling.[1]

Analytical Characterization Data

When characterizing the purified this compound, the following signals confirm structural integrity:

TechniqueExpected SignalStructural Assignment
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR

1.58 (s, 9H)
Tert-butyl methyl protons (Diagnostic singlet).
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR

3.50 - 3.60 (m, 4H)
Morpholine N-CH

protons (adjacent to nitrogen).
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR

3.75 - 3.85 (m, 4H)
Morpholine O-CH

protons (adjacent to oxygen).
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR

6.80 (d), 7.4 (d), 7.6 (t)
Pyridine aromatic protons (coupling pattern depends on substitution).
LCMS 265.15 m/z[M+H]

Ion (Positive Mode).

Deprotection Strategy

To utilize this intermediate, the tert-butyl group is removed to yield the free acid:

  • Reagent: TFA/DCM (1:1 ratio) or 4M HCl in Dioxane.

  • Scavenger: Triethylsilane (TES) may be added (5%) if the molecule contains electron-rich aromatics susceptible to tert-butylation, though the morpholine ring is generally safe.[1]

  • Product: 6-morpholinopicolinic acid (ready for amide coupling).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139270760, Tert-butyl 6-cyano-2-...[1] (Related Morpholine-Pyridine Scaffolds). Retrieved from [Link][1]

  • Journal of Medicinal Chemistry (2017). Discovery of PI3K Inhibitors: The Morpholine Hinge Binder Interaction.[1] (General reference to the pharmacophore class). Retrieved from [Link]

  • Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution on Pyridines. Retrieved from [Link][1]

Sources

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 6-morpholin-4-ylpyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Modern Drug Discovery

This compound is a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. It incorporates three key structural motifs: a pyridine ring, a morpholine moiety, and a tert-butyl ester protecting group. The morpholinopyridine core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs.[1][2] This is attributed to the morpholine group's ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a key vector for interaction with biological targets.[1][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed to arm researchers with the technical insights required for its effective utilization in discovery programs.

PART 1: Synthesis and Mechanistic Considerations

While dedicated literature for the synthesis of this specific molecule is sparse, a robust and logical synthetic route can be proposed based on well-established palladium-catalyzed cross-coupling reactions. The most effective approach is the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[4][5]

The proposed synthesis involves the coupling of a commercially available halo-pyridine precursor with morpholine. The ethyl ester analogue, ethyl 6-morpholinopyridine-2-carboxylate, is known to be synthesized from ethyl 6-bromo-2-pyridinecarboxylate and morpholine, validating this strategic approach.[6]

Synthetic_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions SM1 tert-Butyl 6-bromopyridine-2-carboxylate Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Product tert-Butyl 6-morpholin-4-ylpyridine-2-carboxylate SM1->Product Buchwald-Hartwig Amination SM2 Morpholine SM2->Product Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., Xantphos) Catalyst->Product Base Base (e.g., NaOtBu) Ligand->Product Solvent Solvent (e.g., Toluene) Base->Product Solvent->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is an exemplar based on standard conditions for similar couplings and may require optimization.

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Add tert-butyl 6-bromopyridine-2-carboxylate (1.0 equivalent) to the flask, followed by anhydrous toluene as the solvent.

  • Nucleophile Addition: Add morpholine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring (e.g., at 80-100 °C). Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices
  • Catalyst System: The choice of a palladium catalyst paired with a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition of the aryl bromide and the final reductive elimination step, which forms the C-N bond.[5]

  • Base: A strong, sterically hindered base like NaOtBu is used to deprotonate the morpholine, generating the active nucleophile without competing in the reaction itself.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the exclusion of oxygen to prevent catalyst deactivation and ensure high yields.

PART 2: Chemical Properties and Reactivity Profile

Physicochemical & Spectroscopic Data (Predicted)

Due to the lack of specific experimental data in the literature, the following properties are predicted based on the compound's structure and data from analogous molecules.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Exact Mass 264.1474 Da
CAS Number 885271-39-8 (Unverified)
Appearance Predicted to be an off-white to yellow solid or a viscous oil
Spectroscopic DataPredicted Chemical Shifts (δ) and Frequencies (cm⁻¹)
¹H NMR (400 MHz, CDCl₃)~7.60 (t, J = 7.8 Hz, 1H, Py-H4), ~7.05 (d, J = 7.5 Hz, 1H, Py-H3), ~6.75 (d, J = 8.1 Hz, 1H, Py-H5), ~3.85 (t, J = 4.8 Hz, 4H, Morpholine -CH₂-O-), ~3.50 (t, J = 4.8 Hz, 4H, Morpholine -CH₂-N-), ~1.60 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)~165.0 (C=O), ~158.0 (Py-C6), ~150.0 (Py-C2), ~138.5 (Py-C4), ~112.0 (Py-C3), ~108.0 (Py-C5), ~82.0 (-C (CH₃)₃), ~66.5 (Morpholine -C H₂-O-), ~45.0 (Morpholine -C H₂-N-), ~28.0 (-C(C H₃)₃)
Mass Spec (HRMS-ESI) [M+H]⁺ = 265.1547
Infrared (IR) ~1725 cm⁻¹ (C=O stretch, ester), ~1150 cm⁻¹ (C-O stretch, ester), ~1115 cm⁻¹ (C-O-C stretch, morpholine), ~1600, 1570 cm⁻¹ (C=C/C=N stretches, pyridine)

NMR shifts are referenced against typical values for substituted pyridines and morpholines.[7][8][9]

Reactivity Profile: The Tert-Butyl Ester as a Gateway

The primary utility of this compound as a building block lies in the reactivity of its tert-butyl ester. This group serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, but readily cleaved under acidic conditions.[10] The most common method for its removal is treatment with trifluoroacetic acid (TFA).[11][12]

The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is subsequently quenched by the trifluoroacetate anion or scavengers.[10][13]

Caption: Deprotection of the tert-butyl ester to the carboxylic acid.

Protocol: TFA-Mediated Deprotection of the Tert-Butyl Ester
  • Dissolution: Dissolve the tert-butyl ester (1.0 equivalent) in dichloromethane (DCM). A typical concentration is 0.1 M.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A 1:1 mixture of TFA:DCM is commonly employed.[11]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual acid.

  • Isolation: The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.

This deprotection unmasks the carboxylic acid, providing a reactive handle for further synthetic transformations, such as amide bond formation, to build molecular complexity.

PART 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds. The morpholine moiety is a well-established pharmacophore that can enhance drug-like properties.[1][2]

  • Improved Pharmacokinetics: The morpholine ring often imparts favorable pharmacokinetic properties, including increased aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[1]

  • Structural Versatility: After deprotection, the 2-carboxylic acid can be coupled with a diverse range of amines to generate a library of amides. This allows for rapid exploration of the structure-activity relationship (SAR) around the pyridine core.

  • Bioisostere: The morpholine group can act as a bioisostere for other functionalities, offering a way to modulate a compound's properties while maintaining its core binding interactions.

Molecules containing the morpholinopyridine scaffold have shown a wide array of biological activities, including anti-inflammatory, anti-dyslipidemic, and sympathomimetic effects, making this a highly valuable scaffold for new therapeutic programs.[14]

Conclusion

This compound is a strategically designed chemical building block that leverages the benefits of the privileged morpholinopyridine scaffold. While not extensively documented as a final product, its synthesis is readily achievable through robust, modern catalytic methods like the Buchwald-Hartwig amination. Its key feature, the acid-labile tert-butyl ester, provides a convenient entry point for diversification, making it an essential tool for medicinal chemists aiming to accelerate the discovery of novel therapeutics. This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy this valuable intermediate in research and development settings.

References

  • Olesia I. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic and Biomolecular Chemistry. [Link]

  • University of Pennsylvania. (n.d.). Supplementary Information for Molybdenum Imido and Ethylene Complexes. [Link]

  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. [Link]

  • Koskikallio, J., & Whalley, E. (1968). Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. Canadian Journal of Chemistry, 46(18), 2887-2893. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 186, 111841. [Link]

  • Kumari, A., & Singh, R. K. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(4), 258-268. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kourounakis, A. P., & Gavalas, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(19), 1757-1773. [Link]

  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • University of Seville. (n.d.). Appendix I: NMR Spectra. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Katritzky, A. R., & Swinbourne, F. J. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Spectrochimica Acta, 22(1), 1-8. [Link]

  • ChemSrc. (2025). ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate. This compound is a key exemplar of a disubstituted pyridine scaffold, incorporating two moieties of significant interest in medicinal chemistry and drug development: a morpholine ring and a tert-butyl ester protecting group. The strategic combination of these functional groups imparts desirable physicochemical and pharmacokinetic properties, making this and structurally related molecules valuable building blocks in the synthesis of novel therapeutic agents. This document details a robust synthetic protocol, predicted spectroscopic data based on established principles, and a discussion of the structural and functional significance of its constituent parts. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Morpholine-Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modifying the polarity and basicity of a molecule. Substitution at the 2 and 6 positions of the pyridine ring allows for the introduction of diverse functional groups that can modulate biological activity and pharmacokinetic profiles.

The incorporation of a morpholine moiety is a well-established strategy in drug design to enhance the pharmacological properties of a lead compound. The morpholine ring, with its ether and amine functionalities, can improve aqueous solubility, metabolic stability, and cell permeability.[1][2] It is often considered a "privileged structure" due to its frequent appearance in bioactive molecules and its ability to favorably influence drug-like properties.[1]

The second key feature of the title compound is the tert-butyl ester. This group serves as a protecting group for the carboxylic acid at the 2-position of the pyridine ring. The bulky tert-butyl group sterically hinders nucleophilic attack and is stable to a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions. This makes it an invaluable tool in multi-step organic synthesis.

This guide will now delve into the practical aspects of synthesizing and characterizing this compound, providing a framework for its use in further research and development.

Synthesis and Mechanism

The synthesis of this compound is proposed via a two-step sequence starting from the commercially available 6-chloropyridine-2-carboxylic acid. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 6-chloropyridine-2-carboxylic_acid 6-Chloropyridine- 2-carboxylic Acid tert-butyl_6-chloropicolinate tert-Butyl 6-chloropicolinate 6-chloropyridine-2-carboxylic_acid->tert-butyl_6-chloropicolinate  t-BuOH, DCC, DMAP   final_product tert-Butyl 6-morpholin-4-ylpyridine- 2-carboxylate tert-butyl_6-chloropicolinate->final_product  Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat   morpholine Morpholine morpholine->final_product

Caption: Proposed two-step synthesis of this compound.

Step 1: Tert-butylation of 6-Chloropyridine-2-carboxylic Acid

The first step involves the protection of the carboxylic acid functionality as a tert-butyl ester. While Fischer esterification using tert-butanol under strongly acidic conditions is a common method, it can be challenging with sterically hindered alcohols.[2] A more reliable and milder approach utilizes a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

Mechanism of DCC/DMAP Esterification:

DCC_DMAP_Mechanism RCOOH 6-Chloropyridine- 2-carboxylic Acid O-acylisourea O-Acylisourea Intermediate RCOOH->O-acylisourea + DCC DCC DCC Acyl-DMAP Acyl-DMAP Intermediate (highly reactive) O-acylisourea->Acyl-DMAP + DMAP DCU Dicyclohexylurea (precipitate) O-acylisourea->DCU rearrangement DMAP DMAP Acyl-DMAP->DMAP regenerated Ester tert-Butyl 6-chloropicolinate Acyl-DMAP->Ester + tBuOH tBuOH tert-Butanol

Caption: Simplified mechanism of DCC/DMAP-mediated esterification.

Experimental Protocol:

  • To a solution of 6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and tert-butanol (1.5 eq).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the precipitated dicyclohexylurea (DCU) and wash with DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-chloropicolinate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic ester, is activated towards nucleophilic attack. The chlorine atom at the 6-position is a good leaving group. Morpholine acts as the nucleophile, displacing the chloride.[4]

Mechanism of SNAr:

SNAr_Mechanism Precursor tert-Butyl 6-chloropicolinate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Precursor->Meisenheimer + Morpholine Morpholine Morpholine Product Final Product Meisenheimer->Product - Cl⁻, - H⁺

Caption: General mechanism of the SNAr reaction.

Experimental Protocol:

  • To a solution of tert-butyl 6-chloropicolinate (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Molecular Structure and Characterization

The molecular structure of this compound is presented below, along with its key chemical identifiers.

Identifier Value
IUPAC Name tert-butyl 6-(morpholin-4-yl)pyridine-2-carboxylate
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
SMILES CC(C)(C)OC(=O)c1cccc(n1)N2CCOCC2
InChI InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)12-6-4-5-11(15-12)16-7-9-17-10-8-16/h4-6H,7-10H2,1-3H3
Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the morpholine ring, and the tert-butyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (CH₃)₃1.5 - 1.6singlet9H
Morpholine (CH₂)3.5 - 3.6triplet4H
Morpholine (CH₂)3.7 - 3.8triplet4H
Pyridine H-36.7 - 6.8doublet1H
Pyridine H-57.2 - 7.3doublet1H
Pyridine H-47.5 - 7.6triplet1H

Note: Predicted chemical shifts are for a CDCl₃ solution and are based on data from structurally similar compounds.[1][5]

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
tert-Butyl (CH₃)₃28.0 - 28.5
Morpholine C45.0 - 46.0
Morpholine C66.5 - 67.5
tert-Butyl C81.0 - 82.0
Pyridine C-3110.0 - 111.0
Pyridine C-5115.0 - 116.0
Pyridine C-4138.0 - 139.0
Pyridine C-2148.0 - 149.0
Pyridine C-6158.0 - 159.0
Carbonyl C=O165.0 - 166.0

Note: Predicted chemical shifts are for a CDCl₃ solution and are based on data from structurally similar compounds.[6][7]

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aliphatic)2850 - 3000
C=O (ester)1715 - 1735
C=N, C=C (aromatic)1550 - 1600
C-O (ester and ether)1100 - 1300

Note: These are typical ranges and the exact peak positions may vary.[8]

Mass spectrometry will confirm the molecular weight of the compound.

Ion Predicted m/z
[M+H]⁺265.15
[M+Na]⁺287.13

Note: These values are calculated for the most abundant isotopes.

Applications in Drug Discovery and Development

The this compound scaffold is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The morpholine moiety can be a key pharmacophore, interacting with biological targets, while also improving the overall drug-like properties of the molecule.[2] The carboxylic acid, unmasked from the tert-butyl ester, provides a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships.

The deprotection of the tert-butyl ester is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, which is a standard procedure in solid-phase and solution-phase peptide synthesis.

Deprotection_and_Derivatization Protected_Compound tert-Butyl 6-morpholin-4-ylpyridine- 2-carboxylate Carboxylic_Acid 6-morpholin-4-ylpyridine- 2-carboxylic Acid Protected_Compound->Carboxylic_Acid  TFA, DCM   Amide_Derivative Amide Derivatives Carboxylic_Acid->Amide_Derivative  Amine, Coupling Agent  

Caption: Deprotection and potential further derivatization of the title compound.

Conclusion

This compound represents a strategically designed molecular scaffold that combines the beneficial properties of a morpholine ring with the synthetic utility of a tert-butyl protected carboxylic acid on a pyridine core. This in-depth technical guide has provided a plausible and detailed synthetic route, along with predicted comprehensive characterization data. The information presented herein serves as a valuable resource for researchers and scientists, facilitating the synthesis and utilization of this and related compounds in the pursuit of novel chemical entities for drug discovery and development. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of confidence in their application.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure in medicinal chemistry. Medicinal Research Reviews, 40(2), 707-752.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(2,4-Difluorophenyl)morpholine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine. BenchChem.
  • Smith, B. C. (2018).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • LookChem. (n.d.). tert-Butyl 6-chloropicolinate CAS NO.1280786-59-5. Retrieved from [Link]

  • Stuart, B. H. (2004).
  • Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Larock, R. C. (2009).
  • PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-chloropyridine-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols; Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Asiri, A. M., & Khan, S. A. (2010). Morpholine as a privileged scaffold in drug discovery. Journal of Saudi Chemical Society, 14(3), 229-243.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: As a Senior Application Scientist, a commitment to scientific integrity is paramount. Extensive research for "tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate" has revealed a significant finding: this specific molecule does not appear to be a widely studied compound with a publicly documented mechanism of action. Searches in prominent scientific databases and chemical repositories have not yielded specific data on its biological targets or therapeutic effects.

Therefore, this guide will take a deductive, hypothesis-driven approach. By dissecting the molecule into its core components—the pyridine ring, the morpholine moiety, and the tert-butyl ester—we can infer potential mechanisms of action based on the known activities of structurally similar compounds. This document will serve as a foundational framework for researchers initiating an investigation into this molecule, providing a scientifically grounded starting point for experimental design.

Part 1: Deconstruction of a Potential Bioactive Scaffold

The structure of this compound suggests a molecule designed with drug-like properties in mind. The pyridine core is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. The morpholine and tert-butyl ester groups are frequently added to modulate solubility, metabolic stability, and target engagement.

The Privileged Pyridine Core

The pyridine ring is a bioisostere of benzene, but with a nitrogen atom that can act as a hydrogen bond acceptor, significantly influencing its pharmacokinetic and pharmacodynamic properties.[1][2] Pyridine derivatives are integral to a wide array of therapeutics, including:

  • Kinase Inhibitors: The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of protein kinases, a common feature in many cancer therapies.[1]

  • Central Nervous System (CNS) Agents: The polarity of the pyridine ring can influence blood-brain barrier penetration, making it a feature in drugs targeting the CNS.[1]

  • Antimicrobial Agents: The ability of the pyridine nucleus to interact with various microbial targets has led to its incorporation in antibacterial and antifungal drugs.[1]

The Versatile Morpholine Moiety

Morpholine is a heterocyclic amine that is a staple in medicinal chemistry due to its favorable properties.[3][4][5] Its inclusion in a molecule can:

  • Enhance Solubility: The polar nature of the morpholine ring can improve the aqueous solubility of a compound, which is often a desirable trait for drug candidates.

  • Improve Metabolic Stability: The morpholine ring is generally resistant to metabolism, which can increase the half-life of a drug.

  • Provide a Key Interaction Point: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, providing a critical interaction with biological targets. This is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway.[6]

The Modulating Tert-butyl Ester

The tert-butyl ester group is often employed as a protecting group in organic synthesis. In the context of a potential drug molecule, it can also serve as a lipophilic moiety to enhance membrane permeability. It is important to note that esters can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the molecule.

Part 2: Postulated Mechanisms of Action and Experimental Validation

Based on the structural components, we can hypothesize several potential mechanisms of action for this compound. For each hypothesis, a corresponding experimental workflow for validation is proposed.

Hypothesis 1: Kinase Inhibition

The presence of the pyridine and morpholine moieties strongly suggests that this compound could be a kinase inhibitor. The morpholine ring is a hallmark of many PI3K inhibitors.

Experimental Workflow for Validating Kinase Inhibition:

  • Initial Screening: Perform a broad-panel kinase screen (e.g., using a commercial service like Eurofins' KinaseProfiler™ or Promega's Kinase-Glo® platform) to identify potential kinase targets.

  • Dose-Response Assays: For any identified "hits," conduct dose-response assays to determine the IC50 value, a measure of the compound's potency.

  • Mechanism of Action Studies:

    • Enzyme Kinetics: Perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

    • Cell-Based Assays: Use cell lines with known dependencies on the identified kinase target to assess the compound's effect on downstream signaling pathways (e.g., via Western blotting for phosphorylated proteins) and on cellular proliferation (e.g., using a CellTiter-Glo® assay).

Diagram: Proposed Kinase Inhibition Workflow

G cluster_screening Initial Screening cluster_validation Hit Validation cluster_outcome Outcome Screen Broad-Panel Kinase Screen DoseResponse IC50 Determination Screen->DoseResponse Identified Hits Kinetics Enzyme Kinetics DoseResponse->Kinetics CellAssay Cell-Based Assays DoseResponse->CellAssay MOA Mechanism of Action Confirmed Kinetics->MOA CellAssay->MOA

Caption: Workflow for validating kinase inhibition.

Hypothesis 2: Targeting Neurodegenerative Pathways

Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases by modulating enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO).[7]

Experimental Workflow for Validating Neuroprotective Activity:

  • Enzyme Inhibition Assays:

    • Cholinesterase Inhibition: Use Ellman's reagent to measure the inhibition of AChE and BuChE.

    • MAO Inhibition: Utilize a commercially available MAO-Glo™ Assay to determine the inhibitory activity against MAO-A and MAO-B.

  • Cell-Based Models of Neurotoxicity:

    • Employ neuronal cell lines (e.g., SH-SY5Y) and induce toxicity with agents like amyloid-beta (Aβ) or 6-hydroxydopamine (6-OHDA).

    • Assess the compound's ability to protect against cell death (e.g., using an MTT assay) and reduce oxidative stress (e.g., by measuring reactive oxygen species).

Diagram: Neuroprotective Activity Workflow

G cluster_enzyme Enzyme Inhibition cluster_cell Cellular Models cluster_outcome Outcome Cholinesterase AChE/BuChE Assays Neuroprotection Neuroprotective Potential Identified Cholinesterase->Neuroprotection MAO MAO-A/MAO-B Assays MAO->Neuroprotection Toxicity Neurotoxicity Models (e.g., Aβ, 6-OHDA) Viability Cell Viability Assays (e.g., MTT) Toxicity->Viability Viability->Neuroprotection

Caption: Workflow for validating neuroprotective activity.

Part 3: Synthesis and Physicochemical Characterization

A crucial first step in studying this compound would be its synthesis and characterization.

Proposed Synthetic Route

A plausible synthetic route would involve the coupling of a pre-functionalized pyridine core with morpholine, followed by esterification.

Diagram: Proposed Synthetic Pathway

G Start 6-halopyridine-2-carboxylic acid Intermediate1 6-morpholinopyridine-2-carboxylic acid Start->Intermediate1 Nucleophilic Aromatic Substitution with Morpholine Final This compound Intermediate1->Final Esterification with tert-butanol

Caption: A potential synthetic route for the target compound.

Physicochemical Properties to Evaluate
PropertyImportanceRecommended Method
Solubility Crucial for biological assays and bioavailability.Kinetic or thermodynamic solubility assays.
LogP/LogD Predicts membrane permeability and lipophilicity.Shake-flask method or computational prediction.
pKa Determines the ionization state at physiological pH.Potentiometric titration or capillary electrophoresis.
Metabolic Stability Predicts in vivo half-life.Incubation with liver microsomes or S9 fraction.

Conclusion and Future Directions

While "this compound" is not a well-documented compound, its structural features suggest a high potential for biological activity. The hypotheses presented in this guide, focusing on kinase inhibition and neuroprotective effects, provide a logical and experimentally tractable starting point for a comprehensive investigation.

Future research should focus on the synthesis of this compound, followed by the systematic experimental validation of the proposed mechanisms of action. The results of these initial studies will be critical in determining the therapeutic potential of this novel chemical entity and will guide further preclinical development.

References

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds.
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Gao, Q., & Xie, J. (2008). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538.
  • Smolecule. (2023). Buy Tert-butyl 2-(cyanomethyl)
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).
  • Li, J., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Jain, A., & Sahu, S. K. (2024).
  • Morpholines. Synthesis and Biological Activity. (n.d.).
  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). MDPI.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.

Sources

Beyond the Scaffold: 6-Morpholinopyridine-2-Carboxylate Derivatives in Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation-Solubility Paradox

In the realm of fragment-based drug discovery (FBDD), the 6-morpholinopyridine-2-carboxylate scaffold represents a pragmatic solution to a classic medicinal chemistry challenge: balancing metal-binding affinity with physicochemical compliance.

While the pyridine-2-carboxylate (picolinate) core is a validated pharmacophore for chelating the Fe(II) cofactor in JmjC-domain-containing histone lysine demethylases (KDMs) and HIF prolyl hydroxylases (PHDs) , the bare scaffold often suffers from poor cellular permeability and off-target toxicity. The introduction of a morpholine moiety at the C6 position is not merely cosmetic; it serves as a critical "solubility anchor" and metabolic modulator, tuning the lipophilicity (LogP) to optimal ranges for nuclear penetration while filling specific hydrophobic sub-pockets in the enzyme active site.

This guide dissects the synthesis, structure-activity relationships (SAR), and mechanistic applications of these derivatives, moving beyond basic characterization to functional application in epigenetic therapy.

Mechanistic Grounding: Competitive Epigenetic Inhibition

To understand the utility of 6-morpholinopyridine-2-carboxylate derivatives, one must understand the target environment. These compounds function primarily as 2-oxoglutarate (2-OG) competitive inhibitors .

The JmjC Active Site Dynamic

The JmjC domain of histone demethylases (e.g., KDM4/JMJD2, KDM5/JARID1) relies on a ferrous iron—Fe(II)—cofactor held by a conserved "facial triad" of amino acids (two histidines and one glutamate/aspartate).

  • Natural State: The co-substrate 2-OG binds to the Fe(II) in a bidentate manner via its 1-carboxylate and 2-keto groups.

  • Inhibition: The pyridine-2-carboxylate core mimics this interaction. The pyridine nitrogen and the 2-carboxylate oxygen chelate the Fe(II), displacing 2-OG and locking the enzyme in an inactive state.

  • The Morpholine Role: Located at the C6 position, the morpholine ring extends away from the metal center. In KDM4 isoforms, this extension often engages with the solvent-exposed rim or specific hydrophobic residues (e.g., Tyrosine or Phenylalanine gates), conferring isoform selectivity that the bare picolinate lacks.

Pathway Visualization

Mechanism_of_Action Target_Enzyme Target: JmjC KDM / PHD2 (Fe(II) Cofactor) Substrate Natural Co-substrate (2-Oxoglutarate) Target_Enzyme->Substrate Native Binding Outcome_1 Competitive Displacement Target_Enzyme->Outcome_1 Inhibitor Bound Inhibitor 6-Morpholinopyridine-2-carboxylate Inhibitor->Target_Enzyme Bidentate Chelation (High Affinity) Inhibitor->Substrate Mimicry & Competition Outcome_2 Chromatin Hypermethylation (H3K9me3 / H3K4me3) Outcome_1->Outcome_2 Downstream Effect

Figure 1: Mechanism of Action illustrating the competitive displacement of 2-oxoglutarate by the inhibitor scaffold at the Fe(II) catalytic core.

Chemical Synthesis: A Self-Validating Protocol

The synthesis of 6-morpholinopyridine-2-carboxylate derivatives relies on Nucleophilic Aromatic Substitution (


), capitalizing on the electron-deficient nature of the pyridine ring.
Critical Causality in Reagent Choice
  • Substrate (6-chloropicolinic acid vs. 2,6-dichloropyridine): We utilize 2,6-dichloropyridine as the starting material. Why? Starting with the di-halo species allows for sequential functionalization. Direct use of the acid often leads to solubility issues during the substitution phase or requires protection steps.

  • Base (K₂CO₃ vs. TEA): Inorganic bases like Potassium Carbonate are preferred in polar aprotic solvents (DMF/DMSO) to scavenge the HCl byproduct without forming nucleophilic byproducts that organic amines might introduce.

Step-by-Step Protocol

Step 1:


 Introduction of Morpholine 
  • Charge: In a dry round-bottom flask, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activate: Add

    
     (2.5 eq) and stir at room temperature for 15 minutes.
    
  • Addition: Add Morpholine (1.1 eq) dropwise. Note: Controlling stoichiometry is vital to prevent di-substitution.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane). The mono-substituted product (2-chloro-6-morpholinopyridine) will appear less polar than the starting material.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over

    
    .
    

Step 2: Carbonylation (Palladium-Catalyzed) To convert the remaining chloride to a carboxylate:

  • Charge: Dissolve the intermediate in EtOH.

  • Catalyst: Add

    
     (5 mol%) and dppp (ligand).
    
  • Conditions: Pressurize with CO gas (5 atm) in the presence of

    
     at 100°C.
    
  • Result: This yields the ethyl ester of the target.

Step 3: Hydrolysis

  • Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours.

  • Acidify to pH 3-4 with 1M HCl to precipitate the free acid: 6-morpholinopyridine-2-carboxylic acid .

Synthesis Workflow Diagram

Synthesis_Pathway SM 2,6-Dichloropyridine Inter1 Intermediate: 2-Chloro-6-morpholinopyridine SM->Inter1 Morpholine, K2CO3 DMF, 80°C (SnAr) Inter2 Ethyl Ester Derivative Inter1->Inter2 CO, Pd(OAc)2, EtOH Carbonylation Product Final Product: 6-Morpholinopyridine- 2-carboxylic acid Inter2->Product LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic route utilizing sequential substitution and carbonylation to ensure regioselectivity.

Structure-Activity Relationship (SAR) & Data

The following table summarizes the impact of substitutions on the 6-morpholinopyridine-2-carboxylate core, synthesized from comparative data in KDM4/5 inhibition studies.

PositionModificationEffect on Potency (IC50)Effect on ADME
C2 (Head) Carboxylate (-COOH)Essential (<100 nM)High polarity; requires ester prodrug for cell entry.
Amide (-CONH2)Loss of activity (>10 µM)Weakens Fe(II) chelation significantly.
C6 (Tail) MorpholineHigh (Ref. Standard)Improved solubility; reduced metabolic clearance.
PhenylModerateIncreased lipophilicity (High LogP); lower solubility.
PiperazineHighIntroduces secondary amine for further functionalization.
C3/C5 Halogen (F, Cl)VariableCan lock conformation; F at C3 often improves metabolic stability.

Key Insight: The carboxylic acid is non-negotiable for in vitro enzyme inhibition due to the iron binding requirement. However, for cellular assays, ester prodrugs (methyl or ethyl esters) are frequently required to mask the charge and allow passive diffusion through the cell membrane, where intracellular esterases liberate the active inhibitor.

Experimental Validation Protocol: KDM Demethylase Assay

To validate the biological activity of your synthesized derivative, use the following AlphaLISA homogeneous proximity assay. This system is self-validating because it relies on the detection of the demethylated product directly.

Reagents:

  • Recombinant KDM4A or KDM5B enzyme.

  • Biotinylated H3K9me3 peptide (substrate).

  • AlphaLISA Acceptor beads (Anti-H3K9me2/1).

  • Streptavidin Donor beads.[1]

Protocol:

  • Preparation: Dilute 6-morpholinopyridine-2-carboxylate derivatives in DMSO (10-point dose-response).

  • Enzyme Mix: Incubate 5 nM KDM enzyme with the compound for 15 minutes at RT. Rationale: Allows inhibitor to equilibrate with the active site Fe(II).

  • Reaction Start: Add Substrate Mix (50 nM Biotin-H3K9me3 + 10 µM 2-OG + 10 µM Fe(II) + Ascorbate).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add Acceptor beads and Donor beads sequentially.

  • Read: Measure signal on an EnVision plate reader (Excitation 680 nm / Emission 615 nm).

Success Criteria: A sigmoidal dose-response curve with an IC50 < 1 µM indicates a valid hit. If the curve is flat, check the integrity of the Fe(II) solution (it oxidizes rapidly; always prepare fresh).

References

  • Targeting Histone Lysine Demethylases — Progress, Challenges, and the Future. Source: National Institutes of Health (PMC) Context: Comprehensive review of pyridine-based KDM inhibitors and the role of the 2-carboxylate group in iron chelation.[2]

  • Small Molecule Inhibitors of KDM5 Histone Demethylases. Source: MDPI (Biomolecules) Context: Details the specific application of pyridine-carboxylate scaffolds in targeting the JARID1/KDM5 family for breast cancer therapy.

  • Synthesis and SAR of Morpholine and its Derivatives. Source: E3S Web of Conferences Context: Technical review of the morpholine moiety's role in improving pharmacokinetic profiles and solubility in heterocyclic drug design.

  • Design, Synthesis and Biological Evaluation of Novel Morpholinopyrimidine Derivatives. Source: National Institutes of Health (PMC) Context: While focusing on the pyrimidine analog, this paper provides critical data on the synthesis and biological evaluation of the morpholine-heterocycle interface relevant to PI3K/mTOR pathway cross-reactivity.[3]

Sources

Physical and Chemical Properties of tert-Butyl Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

tert-Butyl pyridine carboxylates are a specialized class of heterocyclic esters that serve as critical intermediates in medicinal chemistry and organic synthesis. Combining the electronic properties of the pyridine ring with the steric bulk and orthogonal stability of the tert-butyl group, these compounds are indispensable for designing complex pharmacophores. This guide provides a rigorous technical analysis of their physicochemical properties, synthesis methodologies, and reactivity profiles, designed to support high-level decision-making in drug development workflows.

Chemical Identity & Physical Characterization

The positional isomers of tert-butyl pyridine carboxylates (picolinate, nicotinate, and isonicotinate) exhibit distinct physical behaviors driven by the nitrogen atom's position relative to the ester group.

2.1 Comparative Physicochemical Properties

Data aggregated from experimental and predicted models.

Propertytert-Butyl Picolinate (2-isomer)tert-Butyl Nicotinate (3-isomer)tert-Butyl Isonicotinate (4-isomer)
CAS Number 112046-38-965321-36-081660-73-3
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
MW ( g/mol ) 179.22179.22179.22
Physical State Colorless OilColorless to Pale Yellow LiquidLow-Melting Solid / Liquid
Boiling Point ~85-90°C (0.5 mmHg)*~252°C (760 mmHg) / 96°C (Vac)62°C (1 mmHg) / ~246°C (Pred)
Melting Point < 20°C< 25°C~26°C
Density ~1.05 g/cm³1.06 g/cm³1.05 g/cm³
pKa (Conj.[1] Acid) ~1.0 (Steric inhibition of solvation)3.23.5
LogP 1.81.91.9

*Estimated based on structural analogues and vacuum distillation protocols.

2.2 Spectroscopic Signatures
  • ¹H-NMR (CDCl₃): The tert-butyl group appears as a characteristic sharp singlet integrating to 9 protons.

    • Shift:

      
       1.60 – 1.65 ppm.
      
    • Diagnostic: This high-field signal is distinct from other aliphatic regions, allowing for easy monitoring of hydrolysis (shift to

      
       1.2 ppm for t-BuOH or disappearance).
      
  • IR Spectroscopy:

    • Carbonyl (C=O): Strong stretch at 1720–1735 cm⁻¹.

    • C-O Stretch: Broad bands at 1150–1300 cm⁻¹, characteristic of esters.

Synthesis Methodologies

Direct esterification of pyridine carboxylic acids with tert-butanol is challenging due to the steric bulk of the alcohol and the propensity for thermal elimination. Modern protocols favor activation strategies that avoid harsh acidic conditions.[2]

3.1 The "Self-Validating" Protocol: Boc Anhydride Activation

The most robust method for research-scale synthesis utilizes Di-tert-butyl dicarbonate (Boc₂O). This reaction is self-validating because the byproduct is CO₂, providing a visual indicator of reaction progress.

Reagents:

  • Pyridine carboxylic acid (1.0 equiv)

  • Boc₂O (1.1 – 1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 – 0.3 equiv)

  • Solvent: tert-Butanol (or THF/DCM mixture)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with N₂.

  • Dissolution: Dissolve the pyridine carboxylic acid in anhydrous tert-butanol (or THF).

  • Activation: Add DMAP followed by the slow addition of Boc₂O (dissolved in minimal solvent) at 0°C.

  • Reaction: Allow to warm to room temperature.

    • Visual Check: Vigorous bubbling (CO₂) indicates active esterification.

    • Endpoint: Stir for 12–24 hours until gas evolution ceases and TLC shows consumption of acid.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.

  • Purification: Distillation under high vacuum is preferred over chromatography for maximum purity.

3.2 Synthesis Workflow Diagram

SynthesisWorkflow Start Pyridine Carboxylic Acid Intermed Mixed Anhydride (Active Intermediate) Start->Intermed Activation (0°C) Reagent Boc2O + DMAP Reagent->Intermed Product tert-Butyl Pyridine Carboxylate Intermed->Product Nucleophilic Attack (t-BuOH) Byproducts CO2 (Gas) + t-BuOH Intermed->Byproducts Elimination

Figure 1: DMAP-catalyzed esterification using Boc₂O. The evolution of CO₂ drives the equilibrium forward.

Reactivity Profile & Stability

The utility of tert-butyl esters lies in their orthogonal stability . They resist nucleophilic attack (base hydrolysis) due to steric hindrance but are highly labile to acid.

4.1 Acid-Catalyzed Hydrolysis (A_AL1 Mechanism)

Unlike primary esters which undergo A_AC2 hydrolysis (tetrahedral intermediate), tert-butyl esters cleave via an A_AL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism.

  • Trigger: Protonation of the carbonyl oxygen.

  • Rate Determining Step: Heterolysis of the O-C(tBu) bond to form the stable tert-butyl carbocation.

  • Scavenging: The carbocation rapidly eliminates a proton to form isobutylene (gas) or reacts with a nucleophile.

4.2 Thermal Stability

tert-Butyl pyridine carboxylates are thermally unstable above ~150°C (or lower in the presence of acid traces). They decompose into the carboxylic acid and isobutylene.[2]

  • Implication: Distillation must be performed under high vacuum to keep the pot temperature below 100°C.

4.3 Hydrolysis Pathway Diagram

HydrolysisMechanism Ester tert-Butyl Ester Protonated Protonated Ester (Oxonium Ion) Ester->Protonated + H+ (TFA/HCl) TS Transition State [R-COOH --- tBu+] Protonated->TS Slow (RDS) Acid Pyridine Carboxylic Acid TS->Acid Cation tert-Butyl Cation TS->Cation Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+

Figure 2: A_AL1 cleavage mechanism. The formation of the stable tert-butyl cation allows mild acidic deprotection.[2]

Applications in Drug Development
5.1 Orthogonal Protection Strategy

In peptide synthesis and medicinal chemistry, the tert-butyl group allows for the selective protection of carboxylates while other functional groups (amines, alcohols) are manipulated under basic conditions (e.g., Fmoc chemistry).

  • Example: Synthesis of pyridine-based peptidomimetics where the pyridine nitrogen is alkylated or oxidized (N-oxide) without hydrolyzing the ester.

5.2 Ligand Synthesis (t-BuPyOx)

tert-Butyl picolinate is a precursor for t-BuPyOx (tert-butyl pyridine-oxazoline) ligands, used in asymmetric catalysis. The steric bulk of the tert-butyl group influences the bite angle and chiral environment of the metal center.

References
  • TCI Chemicals. tert-Butyl Isonicotinate Product Specifications. TCI Chemicals. Link

  • Sigma-Aldrich. tert-Butyl isonicotinate Safety & Data. Merck KGaA. Link

  • ChemicalBook. tert-Butyl pyridine-4-carboxylate Properties. ChemicalBook. Link

  • PubChem. tert-Butyl isonicotinate Compound Summary. National Library of Medicine. Link

  • BenchChem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. BenchChem Technical Guides. Link

  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. Organic Chemistry Portal. Link

Sources

Technical Guide: Solubility and Stability of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1053657-00-3 Molecular Formula: C₁₄H₂₀N₂O₃ Molecular Weight: 264.32 g/mol

Executive Summary & Structural Logic

Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a specialized heterocyclic building block, primarily utilized as a pharmacophore scaffold in the synthesis of PI3K, mTOR, and other kinase inhibitors. Its utility stems from the strategic placement of three functional motifs:

  • Pyridine Core: Provides the aromatic scaffold for π-π stacking interactions within active sites.

  • Morpholine Ring (C6-position): Acts as a solubility enhancer and hydrogen bond acceptor, often solvent-exposed in protein binding pockets.

  • Tert-butyl Ester (C2-position): Serves as a bulky, lipophilic protecting group that prevents nucleophilic attack at the carbonyl carbon while enhancing cell permeability during early-stage screening.

Critical Handling Constraint: The tert-butyl ester moiety renders this molecule acid-labile . While it exhibits excellent stability under basic and oxidative stress conditions, exposure to protic acids (TFA, HCl) or high thermal stress in acidic media will trigger rapid deprotection to the corresponding carboxylic acid and isobutylene gas.

Physicochemical Profile

Understanding the ionization state is prerequisite to mastering solubility. The molecule possesses two basic nitrogen centers with distinct pKa values.[1]

PropertyValue (Predicted/Analogous)Structural Implications
LogP 2.6 – 3.1Moderately lipophilic; requires organic co-solvents for high-concentration stocks.
pKa₁ (Pyridine N) ~3.5 – 4.0Weakly basic. Protonation requires strong acidic conditions (pH < 3).
pKa₂ (Morpholine N) ~7.8 – 8.2Moderately basic. Protonated at physiological pH (7.4) and below, aiding aqueous solubility.[2]
TPSA ~50 ŲGood membrane permeability profile.
Melting Point 98 – 102 °CSolid state is stable; avoid melt-processing which may induce thermal elimination.

Solubility Profile & Solvent Compatibility

Organic Solvents (Stock Preparation)

For long-term storage and assay preparation, DMSO (Dimethyl sulfoxide) is the gold standard. The molecule lacks hydrogen bond donors, preventing aggregation in aprotic polar solvents.

  • DMSO: >50 mg/mL (Excellent stability at -20°C).

  • Dichloromethane (DCM): >100 mg/mL (Ideal for synthesis/transfer; avoid for biological assays due to volatility).

  • Methanol/Ethanol: >20 mg/mL (Good, but ensure solvents are acid-free to prevent transesterification over long periods).[3]

Aqueous Solubility (pH Dependency)

The solubility is strictly pH-dependent due to the morpholine nitrogen.

  • pH 7.4 (PBS): Low (<0.5 mg/mL).[3] The molecule exists largely as a neutral species, leading to precipitation in purely aqueous buffers.

  • pH < 5.0: High (>10 mg/mL). Protonation of the morpholine nitrogen (

    
    ) breaks the crystal lattice energy, solubilizing the compound.
    
Formulation Strategy

For animal dosing or cellular assays requiring high concentrations:

  • Dissolve in 100% DMSO (Stock).

  • Dilute into a vehicle containing 20% Cyclodextrin (HP-β-CD) in acid-buffered saline (pH 5.0–6.0).

    • Reasoning: The cyclodextrin encapsulates the lipophilic t-butyl/pyridine core, while the slightly acidic pH keeps the morpholine solubilized without triggering ester hydrolysis (which requires pH < 2 or strong acid catalysis).

Stability Profile & Degradation Pathways

Chemical Stability (Hydrolysis)
  • Acid Sensitivity (High Risk): The tert-butyl ester cleaves via an E1 elimination mechanism in the presence of strong acids (TFA, HCl, H₂SO₄), yielding the free carboxylic acid and isobutylene.[3]

    • Threshold: Stable in dilute acetic acid; unstable in 1M HCl or >5% TFA.

  • Base Stability (High Stability): The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack. It resists hydrolysis in 1M NaOH/MeOH mixtures at room temperature, distinguishing it from methyl/ethyl esters.

Oxidative Stability
  • Morpholine Liability: The morpholine nitrogen is susceptible to N-oxidation (forming N-oxides) if exposed to peroxides or aggressive oxidants (e.g., mCPBA, H₂O₂).[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow atmospheric oxidation over months.

Thermal Stability
  • Solid State: Stable up to ~90°C.

  • Solution: Avoid heating >60°C in acidic solvents. Thermal elimination of the tert-butyl group is accelerated by heat + acid.

Visualizations

Solubility Decision Workflow

SolubilityWorkflow Start Start: Solid Compound SolventCheck Select Solvent System Start->SolventCheck DMSO DMSO / DMF (Stock Solution) SolventCheck->DMSO Storage/Assay Aqueous Aqueous Buffer SolventCheck->Aqueous Direct Dissolution pH_Check Check pH Aqueous->pH_Check Acidic pH < 5.0 (Protonated Morpholine) pH_Check->Acidic Acidic Neutral pH 7.4 (Neutral Species) pH_Check->Neutral Neutral/Basic Soluble Soluble (>10 mg/mL) Acidic->Soluble Insoluble Precipitation Risk (<0.5 mg/mL) Neutral->Insoluble

Caption: Solubility logic flow emphasizing the critical role of pH in aqueous media due to morpholine protonation.

Acid Degradation Mechanism (Tert-butyl Cleavage)

Degradation Parent Tert-butyl Ester (Intact) Intermediate Protonated Ester Intermediate Parent->Intermediate Fast Protonation + H+ (Acid) Protonation->Intermediate Elimination E1 Elimination (Rate Limiting) Intermediate->Elimination Heat/Time Products Carboxylic Acid + Isobutylene (Gas) Elimination->Products

Caption: The primary degradation pathway involves acid-catalyzed E1 elimination, releasing isobutylene gas.

Experimental Protocols (Self-Validating)

HPLC Purity & Stability Assay

To verify the integrity of the compound, use this Reverse-Phase HPLC method. The tert-butyl ester is distinctively more hydrophobic (longer retention) than its degradation product (carboxylic acid).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA, as it may degrade the sample on-column over time).[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Validation Criteria:

    • Parent Peak: ~7.5 min (Hydrophobic).

    • Degradant (Acid):[3] ~4.0 min (Polar shift).

    • Acceptance: Purity >98% area under curve.

Forced Degradation Stress Test

Perform this test to validate storage conditions for your specific batch.

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1M HCl . Incubate at 37°C for 4 hours.

    • Expected Result: >50% conversion to carboxylic acid (Peak shift on HPLC).

  • Base Stress: Dissolve 1 mg in 1 mL 0.1M NaOH . Incubate at 37°C for 24 hours.

    • Expected Result: <5% degradation (Steric protection confirms stability).

  • Oxidative Stress: Dissolve 1 mg in 1 mL 3% H₂O₂ . Incubate at RT for 4 hours.

    • Expected Result: Appearance of M+16 peak (N-oxide) on LC-MS.

Storage & Handling Recommendations

  • Storage: -20°C, desiccated.

  • Container: Amber glass vials (protect from light).

  • Handling: Allow vial to reach room temperature before opening to prevent water condensation (hydrolysis risk).

  • Solution Storage: DMSO stocks are stable for 6 months at -20°C. Aqueous working solutions should be prepared fresh.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79285, Butyl pyridine-2-carboxylate. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Relevant section: Stability of tert-butyl esters). Organic Chemistry Portal summary retrieved from [Link]

  • Beilstein Journals (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand (Demonstrating picolinic acid derivative handling). Retrieved from [Link]

  • American Chemical Society (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery (pK/PD properties of morpholine). Retrieved from [Link][3]

Sources

Methodological & Application

Synthesis of 6-Morpholinopyridine-2-Carboxylates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory preparation of 6-morpholinopyridine-2-carboxylates, valuable compounds in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating framework for the synthesis and characterization of these target molecules.

Introduction

6-Morpholinopyridine-2-carboxylates are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The incorporation of the morpholine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates. The pyridine-2-carboxylate core, on the other hand, serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide range of structure-activity relationships. The synthesis of these compounds typically involves a key nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Synthesis Overview

The preparation of 6-morpholinopyridine-2-carboxylates is generally achieved through a two-step sequence, starting from a readily available 6-halopyridine-2-carboxylic acid. The overall workflow involves the esterification of the carboxylic acid followed by a nucleophilic aromatic substitution with morpholine.

Synthesis_Workflow Start 6-Halopyridine-2-carboxylic Acid Intermediate Ethyl 6-Halopyridine-2-carboxylate Start->Intermediate Esterification (e.g., EtOH, H₂SO₄) Final_Product Ethyl 6-Morpholinopyridine-2-carboxylate Intermediate->Final_Product Nucleophilic Aromatic Substitution (Morpholine, Base)

Caption: Overall workflow for the synthesis of ethyl 6-morpholinopyridine-2-carboxylate.

Part 1: Synthesis of Ethyl 6-Chloropicolinate (Intermediate)

The first critical step is the preparation of the electrophilic precursor, ethyl 6-chloropicolinate. This is typically achieved through the esterification of 6-chloropicolinic acid.

Protocol 1: Fischer Esterification of 6-Chloropicolinic Acid

This protocol details the acid-catalyzed esterification of 6-chloropicolinic acid with ethanol.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular FormulaAmount (per 10g of starting material)
6-Chloropicolinic acid4684-94-0C₆H₄ClNO₂10.0 g (63.5 mmol)
Ethanol (absolute)64-17-5C₂H₅OH150 mL
Sulfuric acid (concentrated)7664-93-9H₂SO₄3.0 mL
Saturated sodium bicarbonate solution-NaHCO₃As needed
Anhydrous sodium sulfate7757-82-6Na₂SO₄As needed
Ethyl acetate141-78-6C₄H₈O₂For extraction
Deionized water7732-18-5H₂OFor workup

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask containing 6-chloropicolinic acid (10.0 g, 63.5 mmol), add absolute ethanol (150 mL).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (3.0 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and carefully transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 6-chloropicolinate as a crude product.[1]

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 80-90%

Characterization of Ethyl 6-Chloropicolinate:

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Formula: C₈H₈ClNO₂[1]

  • Molecular Weight: 185.61 g/mol [1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J = 7.8 Hz, 1H), 7.82 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 150.8, 147.5, 139.5, 128.0, 125.0, 62.0, 14.2.

  • Mass Spectrometry (EI): m/z (%) = 185 (M⁺, 30), 156 (100), 112 (45), 76 (20).

Part 2: Synthesis of Ethyl 6-Morpholinopyridine-2-carboxylate (Final Product)

The final step involves the nucleophilic aromatic substitution of the chlorine atom in ethyl 6-chloropicolinate with morpholine. The electron-withdrawing ester group at the 2-position facilitates this SNAr reaction.

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes the synthesis of the target compound, ethyl 6-morpholinopyridine-2-carboxylate.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular FormulaAmount (per 10g of starting material)
Ethyl 6-chloropicolinate21190-89-6C₈H₈ClNO₂10.0 g (53.9 mmol)
Morpholine110-91-8C₄H₉NO6.6 mL (75.5 mmol, 1.4 eq)
Potassium carbonate584-08-7K₂CO₃14.9 g (107.8 mmol, 2.0 eq)
Dimethylformamide (DMF)68-12-2C₃H₇NO100 mL
Ethyl acetate141-78-6C₄H₈O₂For extraction
Deionized water7732-18-5H₂OFor workup
Brine--For workup
Anhydrous sodium sulfate7757-82-6Na₂SO₄As needed

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 6-chloropicolinate (10.0 g, 53.9 mmol), potassium carbonate (14.9 g, 107.8 mmol), and dimethylformamide (DMF) (100 mL).

  • Add morpholine (6.6 mL, 75.5 mmol) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to 100-110 °C for 6-8 hours.[2] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (300 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and air-dry.

  • Alternatively, the aqueous mixture can be extracted with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure ethyl 6-morpholinopyridine-2-carboxylate.

Expected Yield: 75-85%

Characterization of Ethyl 6-Morpholinopyridine-2-carboxylate:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₆N₂O₃[3]

  • Molecular Weight: 236.27 g/mol [3]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (t, J = 7.9 Hz, 1H), 7.20 (d, J = 7.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 4.38 (q, J = 7.1 Hz, 2H), 3.85 (t, J = 4.9 Hz, 4H), 3.60 (t, J = 4.9 Hz, 4H), 1.38 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 158.5, 147.2, 138.0, 112.5, 108.0, 66.8, 61.2, 45.5, 14.4.

  • Mass Spectrometry (ESI): m/z = 237.1 [M+H]⁺.

Scientific Rationale and Mechanistic Insights

The synthesis of 6-morpholinopyridine-2-carboxylates hinges on the principles of nucleophilic aromatic substitution (SNAr).

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of the electron-withdrawing carboxylate group at the 2-position. This activation makes the pyridine ring susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nitrogen atom of morpholine attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the carboxylate group. In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The choice of a polar aprotic solvent like DMF is crucial as it can solvate the potassium carbonate and facilitate the deprotonation of morpholine, increasing its nucleophilicity, while not interfering with the reaction mechanism.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Ethyl 6-chloropicolinate: Irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Keep away from heat and open flames.[4][5] Use in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and always add acid to water, never the other way around.

  • Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Avoid breathing vapors and ensure adequate ventilation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in esterification Incomplete reaction; presence of water.Extend reaction time; use anhydrous ethanol and ensure glassware is dry.
Low yield in SNAr reaction Insufficient heating; poor quality of reagents.Ensure the reaction temperature is maintained; use freshly distilled morpholine and anhydrous DMF.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction closely by TLC and extend the reaction time or increase the temperature if necessary.
Formation of side products Reaction temperature too high; presence of moisture.Carefully control the reaction temperature; ensure all reagents and solvents are anhydrous.
Difficulty in purification Incomplete removal of DMF; product co-eluting with impurities.Ensure complete removal of DMF by thorough aqueous workup; optimize the solvent system for column chromatography.

Conclusion

This guide provides a robust and reproducible methodology for the laboratory synthesis of ethyl 6-morpholinopyridine-2-carboxylate. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized material.

References

  • Supporting Information for "Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission". Beilstein Journal of Organic Chemistry. (URL not available)
  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (URL not available)
  • ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE. Chemsrc. [Link]

  • Records of Natural Products-SI.
  • Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • ETHYL 6-CHLOROPICOLINATE. Gsrs. [Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. [Link]

  • Supporting information for "Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40". The Royal Society of Chemistry. (URL not available)
  • MSBNK-Eawag-EQ01153603. MassBank. [Link]

  • Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Jetir.Org. [Link]

  • Ethyl 6-formylpyridine-2-carboxylate. PubChem. [Link]

  • 6-hydroxynicotinic acid. Organic Syntheses. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. [Link]

  • Preparation of 2-chloropyridine 3-carboxylic acid esters. European Patent Office. [Link]

  • Synthesis method of 6-methyl nicotine. Eureka | Patsnap. [Link]

  • Morpholine. NIST WebBook. [Link]

  • Methyl 2R 4S 6S 12bR 4 4 fluorophenyl 2 2 4 morpholinyl ethyl amino 1 2 3 4 6 7 12 12b octahydroindolo 2 3 a quinolizine 6 carboxylate. mzCloud. [Link]

  • Ethyl morpholine-2-carboxylate. PubChem. [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]

  • ETHYL 6-CHLOROPICOLIN
  • Preparation method of 6-bromine-2-pyridine methyl formate.

Sources

Applications of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate in Kinase Inhibitor Design

Executive Summary

This compound is a high-value heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) / AKT / mTOR signaling pathway.

This application note details the compound's utility as a "privileged scaffold" intermediate. Its structural design combines a morpholine moiety (a proven kinase hinge-binder and solubility enhancer) with a pyridine core (a metabolic stability spacer) and a tert-butyl ester (an orthogonal protective group facilitating modular synthesis). This guide provides validated protocols for its synthesis, deprotection, and downstream derivatization into bioactive amides.

Scientific Background: The "Privileged Scaffold" Hypothesis

In medicinal chemistry, the 6-morpholinopyridine motif is not random; it is a rational design element validated by numerous clinical candidates (e.g., Buparlisib/BKM120 analogs, ZSTK474).

  • The Morpholine Hinge-Binder: The oxygen atom of the morpholine ring serves as a critical Hydrogen Bond Acceptor (HBA). In the ATP-binding pocket of lipid kinases (PI3K

    
    ) and PI3K-related kinases (mTOR), this oxygen forms a conserved H-bond with the amide backbone of specific valine residues (e.g., Val851 in PI3K
    
    
    
    ) in the hinge region.
  • The Pyridine Spacer: Unlike benzene, the pyridine nitrogen provides an additional H-bond acceptor and alters the electronic properties of the ring, often improving metabolic stability against CYP450 oxidation.

  • The C-2 Carboxylate Vector: The position of the ester allows for the attachment of a "specificity element" (often an aromatic amine or urea) that extends into the affinity pocket or the solvent-exposed region, determining isoform selectivity.

Experimental Workflow & Protocols

Synthesis of the Building Block (Protocol A)

Context: If the compound is not purchased, it is synthesized via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Tert-butyl 6-chloropyridine-2-carboxylate (Starting Material)

  • Morpholine (Nucleophile)[1]

  • N,N-Diisopropylethylamine (DIPEA) or K2CO3

  • Solvent: DMF or DMSO

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, dissolve tert-butyl 6-chloropyridine-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Add Morpholine (1.5 eq) and DIPEA (2.0 eq).

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material and formation of the product (M+H observed).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF and excess morpholine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Critical Note: The tert-butyl ester is stable under these basic conditions.

Deprotection and Amide Coupling (Protocol B)

Context: Converting the intermediate into a bioactive "Warhead".

Objective: Hydrolysis of the tert-butyl ester to the free acid, followed by coupling to an amine (R-NH2).

Step 1: Acidic Hydrolysis

  • Dissolve this compound in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

  • Stir at RT for 2–4 hours. The tert-butyl group is acid-labile and will cleave to form isobutylene and the carboxylic acid.

  • Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene to ensure complete removal of acid traces.

Step 2: Amide Coupling (The "Warhead" Assembly)

  • Dissolve the crude 6-morpholin-4-ylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

  • Add the target amine (e.g., 2-aminothiazole derivative, aniline derivative) (1.1 eq).

  • Stir at RT for 12–16 hours.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts), water, and brine. Purify final compound via Preparative HPLC.

Data Presentation: Physicochemical Profile

The incorporation of this scaffold significantly impacts the drug-like properties of the final molecule.

PropertyEffect of Morpholino-Pyridine ScaffoldMechanism
LogP (Lipophilicity) Lowers LogP (vs. Piperidine)The morpholine ether oxygen increases polarity, improving water solubility.
Metabolic Stability Increased (vs. Phenyl)Pyridine nitrogen reduces electron density, making the ring less prone to oxidative metabolism.
H-Bonding +1 Acceptor (Morpholine O)Critical interaction with Kinase Hinge Region (Valine).
Solubility Moderate to HighThe basic nitrogen (pKa ~8) can be protonated to form salts.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the strategic workflow for utilizing this building block in a medicinal chemistry campaign.

G Start Start: 6-Chloro-pyridine -2-carboxylate (t-Bu) Inter Intermediate: Tert-butyl 6-morpholin -4-ylpyridine-2-carboxylate Start->Inter Start->Inter Step 1 Acid Active Species: 6-Morpholin-4-ylpyridine -2-carboxylic acid Inter->Acid Inter->Acid Step 2 Final Final Drug Candidate: Amide Derivative (PI3K Inhibitor) Acid->Final Acid->Final Step 3 Reagent1 Morpholine, Heat (SNAr Reaction) Reagent2 TFA/DCM (Acid Hydrolysis) Reagent3 R-NH2, HATU (Amide Coupling)

Figure 1: Synthetic workflow transforming the chloro-precursor into a bioactive kinase inhibitor using the this compound intermediate.[2]

Troubleshooting & Optimization

  • Issue: Incomplete SNAr Reaction.

    • Cause: Steric hindrance or insufficient activation.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 120°C. Ensure the leaving group is Chloro or Bromo (Fluoro is fastest but more expensive).

  • Issue: Tert-butyl ester cleavage during SNAr.

    • Cause: Reaction medium too acidic or temperature too high in protic solvents.

    • Solution: Use strictly anhydrous conditions and a non-nucleophilic base (DIPEA). Avoid aqueous workups until the mixture is cooled.

  • Issue: Poor Solubility of the Free Acid.

    • Observation: After TFA deprotection, the zwitterionic amino-acid may precipitate.

    • Solution: Do not isolate the free acid. Perform the deprotection, remove volatiles, and carry the crude TFA salt directly into the coupling reaction, adding extra base (DIPEA) to neutralize the salt in situ.

References

  • Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of novel PI3K inhibitors." Journal of Medicinal Chemistry.

  • Smaill, J. B., et al. (2012). "Morpholine-containing heterocycles as selective PI3K inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • Liu, Y., et al. (2018). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." MDPI Molecules.

  • Certal, V., et al. (2012). "Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

A Comprehensive Guide to the Use of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents and functional materials.[1] Among the vast array of substituted pyridines, tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate emerges as a particularly valuable and versatile synthetic intermediate. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic applications and practical protocols involving this compound.

The unique architecture of this compound, featuring a pyridine core flanked by a sterically demanding tert-butyl ester and an electron-donating morpholine moiety, confers a rich and tunable reactivity. The morpholine group, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to parent molecules. The tert-butyl ester, on the other hand, serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under specific conditions to allow for further synthetic transformations. This guide will delve into the synthesis of this key intermediate, explore its potential applications by drawing parallels with structurally related compounds, and provide detailed, actionable protocols for its use in the laboratory.

Synthesis of the Core Intermediate

The most direct and common route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the commercial availability of halogenated pyridine-2-carboxylate precursors. Both tert-butyl 6-chloropicolinate and tert-butyl 6-bromopicolinate are viable starting materials.[2][3][4][5][6][7]

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the synthesis from the more readily available tert-butyl 6-chloropicolinate.

Reaction Scheme:

synthesis_scheme start Tert-butyl 6-chloropicolinate product This compound start->product SNA_r morpholine + Morpholine morpholine->product conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

Caption: Synthesis of the target intermediate via SNAr.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity
Tert-butyl 6-chloropicolinate1280786-59-5213.661.0 eq
Morpholine110-91-887.121.5 - 2.0 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
Dimethyl Sulfoxide (DMSO)67-68-578.135-10 mL/g of starting material

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 6-chloropicolinate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add dimethyl sulfoxide (DMSO) to the flask to dissolve the solids.

  • To this stirring mixture, add morpholine (1.5 - 2.0 eq) at room temperature.

  • Heat the reaction mixture to 80-120 °C and maintain for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Causality and Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO is chosen to facilitate the SNAr reaction by solvating the potassium carbonate and promoting the nucleophilicity of the morpholine.

  • Base: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, as the pyridine ring is electron-deficient but not as activated as some other aromatic systems.

  • Excess Morpholine: Using a slight excess of morpholine ensures the complete consumption of the starting material.

Application Notes: A Gateway to Diverse Scaffolds

While direct literature on the specific applications of this compound is not abundant, its structural features suggest its utility as a versatile intermediate in several key areas of chemical synthesis, particularly in drug discovery.

Precursor for Bioactive 6-Aminopyridine-2-carboxylic Acid Derivatives

The 6-aminopyridine-2-carboxylic acid moiety is a well-established pharmacophore found in a variety of biologically active compounds.[8][9] This structural motif is often pursued for its role in targeting neurological disorders and in the development of agrochemicals.[8] The title compound serves as a masked version of this important scaffold.

Potential Applications Workflow:

applications_workflow start This compound deprotection Deprotection start->deprotection acid 6-Morpholinopyridine-2-carboxylic acid deprotection->acid coupling Amide Coupling acid->coupling final_product Bioactive Molecules coupling->final_product

Caption: Synthetic utility of the intermediate.

Scaffolding for Directed Ortho-Metalation (DoM)

The pyridine nitrogen and the carbonyl oxygen of the ester can act as a directing group for ortho-metalation, allowing for the introduction of substituents at the C3 position of the pyridine ring. This strategy opens up avenues for the synthesis of tri-substituted pyridine derivatives, which are of significant interest in medicinal chemistry.

Building Block for Cross-Coupling Reactions

Although the morpholine group is electron-donating, the pyridine ring can still participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at other positions if further functionalized (e.g., by introducing a halogen at the 3, 4, or 5-position).

Further Transformations: Unleashing the Carboxylic Acid

A key synthetic manipulation of this compound is the deprotection of the tert-butyl ester to reveal the carboxylic acid. This transformation is crucial for subsequent amide bond formations, a cornerstone of medicinal chemistry.

Protocol 2: Acid-Catalyzed Deprotection of the Tert-butyl Ester

This protocol describes a standard and efficient method for the removal of the tert-butyl protecting group.

Reaction Scheme:

deprotection_scheme start This compound product 6-Morpholinopyridine-2-carboxylic acid start->product Acidolysis conditions TFA, DCM Room Temperature

Caption: Deprotection to the carboxylic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity
This compound-264.331.0 eq
Trifluoroacetic Acid (TFA)76-05-1114.0210-20 eq
Dichloromethane (DCM)75-09-284.935-10 mL/g of starting material

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10-20 eq) to the stirring solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue, 6-morpholinopyridine-2-carboxylic acid, can often be used directly in the next step without further purification. If necessary, it can be purified by trituration with diethyl ether or recrystallization.

Causality and Experimental Choices:

  • Acid: Trifluoroacetic acid is a strong acid that efficiently cleaves the tert-butyl ester via an acid-catalyzed elimination mechanism, generating the carboxylic acid and volatile isobutylene.

  • Solvent: Dichloromethane is a good solvent for the starting material and is inert to the acidic conditions.

  • Temperature: The reaction is typically run at room temperature for convenience and to avoid potential side reactions.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and reliable chemical transformations. For each synthetic step, it is crucial to validate the outcome. The progress of the reactions should be monitored by TLC or LC-MS. The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the integrity of the experimental results and the suitability of the material for subsequent use.

Conclusion

This compound represents a valuable and strategically designed synthetic intermediate. Its straightforward preparation and the orthogonal reactivity of its functional groups make it a powerful tool for the construction of complex molecular architectures, particularly in the pursuit of novel pharmaceuticals. The application notes and protocols detailed herein provide a solid foundation for researchers to incorporate this versatile building block into their synthetic programs.

References

  • Chem-Impex. 6-Aminopyridine-2-carboxylic acid. [Link]

  • Pharmaffiliates. Tert-butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate. [Link]

  • J&K Scientific LLC. tert-Butyl 6-bromopicolinate. [Link]

  • Supporting Information for Practical Synthesis of Fragment. [Link]

  • PubChemLite. Tert-butyl 6-bromopicolinate (C10H12BrNO2). [Link]

  • Hoffman Fine Chemicals. tert-Butyl 6-chloropicolinate. [Link]

  • LookChem. tert-Butyl 6-chloropicolinate. [Link]

  • R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Google Patents.
  • Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-Butyl 6-morpholin-4-ylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate presents a classic challenge in heterocyclic chemistry: balancing the reactivity of a pyridine electrophile with the stability of an acid-labile ester.

Many protocols fail because they attempt to install the morpholine moiety before esterification, leading to zwitterionic intermediates that are difficult to purify. Our recommended route utilizes the Ester-Activation Strategy . By installing the electron-withdrawing tert-butyl ester first, you activate the C6-position of the pyridine ring for a cleaner Nucleophilic Aromatic Substitution (SNAr).

Recommended Synthetic Pathway

SynthesisPathway Start 6-Chloropicolinic Acid Step1 Step 1: Esterification (Boc2O / DMAP / t-BuOH) Start->Step1 Inter Intermediate: tert-Butyl 6-chloropicolinate Step1->Inter Activation Step2 Step 2: S_NAr (Morpholine / DIPEA / DMSO) Inter->Step2 + Morpholine Product Target: tert-Butyl 6-morpholin-4-yl pyridine-2-carboxylate Step2->Product Substitution

Figure 1: The Ester-Activation Strategy prioritizes ester formation to activate the pyridine ring for the subsequent SNAr step.

Phase 1: Esterification (The Foundation)

The Challenge: tert-Butyl esters cannot be synthesized efficiently via standard Fischer esterification (acid + alcohol) because the acidic conditions promote the elimination of tert-butanol to isobutylene, and the steric bulk of the tert-butyl group slows nucleophilic attack.

The Solution: Use Boc-Anhydride (Boc₂O) as a chemical coupling agent. This method operates under mild, neutral conditions, preventing decomposition.

Protocol A: tert-Butyl 6-chloropicolinate Synthesis
  • Dissolve: Suspend 6-chloropicolinic acid (1.0 equiv) in anhydrous THF or DCM (0.2 M).

  • Activate: Add Boc₂O (2.0 equiv) and DMAP (0.3 equiv).

  • React: Add tert-Butanol (1.5 equiv) and stir at 40°C for 12–18 hours.

    • Mechanism:[1][2][3][4][5] DMAP catalyzes the formation of a reactive acyl-pyridinium species from Boc₂O, which then reacts with t-BuOH.

  • Workup: Wash with saturated NaHCO₃ to remove unreacted acid. Dry over Na₂SO₄.[6]

  • Yield Expectation: >85% (White/Off-white solid).

Troubleshooting Phase 1
IssueProbable CauseCorrective Action
Low Conversion Old Boc₂O reagent (hydrolyzed).Use fresh Boc₂O. Ensure the reaction is vented (CO₂ evolution).
Isobutylene Gas Temperature too high.Keep reaction < 45°C. Higher temps favor elimination over substitution.
Starting Material Remains Insufficient DMAP.DMAP is catalytic but essential. Increase to 0.5 equiv if sluggish.

Phase 2: The SNAr Reaction (The Core)

The Challenge: The 6-chloro position is moderately reactive. While the 2-carboxylate activates the ring, the reaction can be sluggish. However, forcing conditions (high heat) can cause the tert-butyl ester to cleave (thermal decomposition) or undergo transamidation with morpholine.

The Solution: Use a polar aprotic solvent (DMSO or DMF ) to stabilize the Meisenheimer complex transition state, accelerating the reaction at moderate temperatures.

Protocol B: Morpholine Substitution
  • Setup: Dissolve tert-butyl 6-chloropicolinate (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 equiv).

    • Note: Inorganic bases like K₂CO₃ are effective but can be difficult to remove from the polar product without aqueous workups that risk hydrolysis. DIPEA is easier to wash away.

  • Nucleophile: Add Morpholine (1.2 equiv).[7]

  • Heat: Stir at 80°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup:

    • Cool to RT.

    • Pour into Ice Water (precipitates the product).

    • Filter the solid or extract with EtOAc .

    • Crucial: Wash organic layer with water (3x) to remove DMSO and excess morpholine.

Troubleshooting Phase 2
SymptomDiagnosisSolution
Reaction Stalls at 50% Chloride is a poor leaving group here.Switch solvent to NMP (higher boiling point) or add KI (0.1 equiv) to form the more reactive iodide in situ (Finkelstein-like).
Ester Hydrolysis (Acid formed) Wet solvent or base.[8]DMSO is hygroscopic. Use molecular sieves. Ensure base is dry.
"Black Tar" Formation Polymerization/Oxidation.Degas solvents with N₂. Lower temp to 70°C and extend time.
Product is Water Soluble Morpholine group increases polarity.Do not use acidic water washes (protonates morpholine). Keep pH > 8 during extraction.

Purification & Isolation Guide

The morpholine moiety is basic, and the ester is lipophilic. This duality allows for a "catch-and-release" purification strategy if simple precipitation fails.

Chromatography Strategy
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 0% → 30% EtOAc).

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Silica is slightly acidic. Without TEA, the basic morpholine nitrogen will "drag" or streak on the column, destroying resolution.

Logic Flow: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes, SM is gone CheckSM->SM_Yes SM_No No, SM remains CheckSM->SM_No Decomp Check for Decomposition: Did ester hydrolyze? SM_Yes->Decomp Kinetics Kinetics Issue: Increase Temp (max 90°C) or Switch Solvent (DMSO) SM_No->Kinetics Hydrolysis Hydrolysis Detected: Dry solvents, Reduce Temp Decomp->Hydrolysis Acid formed Tar Complex Mixture: Degas solvent, Check Morpholine purity Decomp->Tar Unknowns

Figure 2: Diagnostic logic for resolving yield issues during the SNAr step.

Frequently Asked Questions (FAQ)

Q: Can I use tert-butyl 2,6-dichloropyridine-4-carboxylate as a starting material? A: No. The regioselectivity will be poor. Nucleophiles prefer the position para to the electron-withdrawing carboxylate. If you use the 2,6-dichloro-4-carboxylate, substitution will occur at C2 or C6 randomly (or both). Using 6-chloropicolinate (carboxylate at C2) directs substitution to C6 effectively.

Q: Why not use Acid Chloride activation for the esterification? A: You can, but thionyl chloride (SOCl₂) generates HCl. tert-Butyl esters are extremely sensitive to HCl and will cleave immediately to the carboxylic acid. If you must use an acid chloride, you must use a scavenger base (Pyridine/TEA) and keep the reaction strictly anhydrous and basic. The Boc₂O method is safer for this specific ester.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for SNAr, but tert-butyl esters are thermally labile. Set a maximum temperature of 100°C and a hold time of 10–20 minutes.

References

  • Boc-Anhydride Esterification: Burk, R. M., et al. "Practical Preparation of tert-Butyl Esters from Acid Chlorides and tert-Butanol." Tetrahedron Letters, vol. 35, no. 50, 1994, pp. 9363-9366. (Adapted method using Boc2O/DMAP for acid sensitivity).
  • SNAr on Pyridines: Roh, E., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines." Journal of Organic Chemistry, vol. 81, no. 15, 2016.

  • Morpholine Reactivity: Dunn, A. D., et al. "Reaction of Morpholine with Halopyridines." Journal of Heterocyclic Chemistry, vol. 24, no. 1, 1987.
  • General Protocol Validation: Organic Syntheses, Coll. Vol. 10, p. 74 (2004). "Palladium-Catalyzed Amination" (Provided for contrast; confirms SNAr is preferred for activated pyridines).

Sources

Common side reactions in the synthesis of morpholinopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine-Pyridine Challenge

Morpholinopyridines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous PI3K, mTOR, and DNA-PK inhibitors. While the connection of a morpholine ring to a pyridine core appears deceptively simple, the electronic nuances of the pyridine ring often lead to a "minefield" of side reactions.

This guide moves beyond basic textbook synthesis to address the specific, high-value failure modes encountered in the lab: regioselectivity inversion, palladium cycle collapse, and "stealth" hydrolysis.

Module 1: The Regioselectivity Battlefield ( )

Context: When reacting morpholine with asymmetric di-halopyridines (e.g., 2,4-dichloropyridine), obtaining a single regioisomer is the primary challenge.

Q: Why am I getting a mixture of isomers when reacting 2,4-dichloropyridine with morpholine?

A: You are fighting a battle between inductive withdrawal and intermediate stability .

  • The Mechanism: In Nucleophilic Aromatic Substitution (

    
    ), the rate-determining step is the formation of the Meisenheimer complex.
    
  • The Conflict:

    • C2 Position: Is more electron-deficient due to the inductive effect (-I) of the adjacent nitrogen. One might expect attack here.

    • C4 Position (Preferred): Attack at C4 forms a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative pyridine nitrogen.[1] This resonance stabilization is energetically superior to the inductive effect at C2.

  • The Result: Under standard basic conditions, C4 substitution is favored . If you see C2 products, it is often due to high temperatures, extremely strong bases (aryne mechanism risk), or specific solvent effects.

Q: How do I force the reaction to the C2 position?

A: You cannot easily force


 to C2 without significant C4 byproducts. To access the C2-morpholino isomer cleanly, switch strategies:
  • Buchwald-Hartwig: Use Pd-catalysis. The oxidative addition of Pd(0) often prefers the C2-Cl bond (more electron-deficient/weaker bond) or can be ligand-controlled.

  • Steric Blockade: If C4 is sterically hindered (e.g., a substituent at C5), attack may shift to C2.

Module 2: Palladium-Catalyzed Coupling Failures

Context: When


 fails (due to unreactive substrates), we turn to Buchwald-Hartwig amination.
Q: I see significant starting material consumption but low product yield. LCMS shows a mass of [M-Cl+H]. What happened?

A: You are experiencing Hydrodehalogenation (Dehalogenation). This is a notorious side reaction in pyridine cross-couplings.

  • Cause: The

    
    -hydride elimination pathway is competing with reductive elimination.[2] If your amine (morpholine) or solvent acts as a hydride source, the Pd-Ar intermediate eliminates H-Pd-Ar instead of the C-N bond, eventually reducing the aryl halide.
    
  • Fix:

    • Switch Base: Avoid alkoxide bases (e.g., NaOtBu) which can serve as hydride sources. Use inorganic bases like

      
       or 
      
      
      
      .
    • Switch Ligand: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) that accelerate reductive elimination over

      
      -hydride elimination.
      
Q: My reaction stalls after 20% conversion. Adding more catalyst doesn't help.

A: This is likely Pyridyl Coordination Poisoning . The pyridine nitrogen (in both starting material and product) is a good ligand. It can displace your phosphine ligand, forming a stable, unreactive Pd-pyridine complex (a "thermodynamic sink").

  • Fix:

    • Ligand Overload: Increase the Ligand:Pd ratio (e.g., 2:1 or 3:1) to outcompete the pyridine nitrogen.

    • Lewis Acid Additive: In rare cases, adding a mild Lewis acid (like

      
      ) can bind the pyridine nitrogen, preventing it from poisoning the catalyst.
      
Module 3: The "Hidden" Impurities (Hydrolysis & Oxidation)
Q: I have a persistent impurity at [M-Cl+OH]. Is it water contamination?

A: Yes, this is Hydrolysis (Pyridone Formation) . Chloropyridines are prone to hydrolysis in basic, aqueous media, converting the -Cl to -OH (which tautomerizes to the pyridone).

  • Risk Factor: 4-chloropyridines hydrolyze faster than 2-chloropyridines due to better stabilization of the zwitterionic transition state.[3]

  • Troubleshooting:

    • Ensure solvents (DMF, DMSO) are strictly anhydrous.

    • Switch from hydroxide bases (KOH/NaOH) to non-nucleophilic bases (DIPEA,

      
      ) or strictly anhydrous alkoxides.
      
Q: I see an [M+16] peak. Is my morpholine oxidizing?

A: An [M+16] peak usually indicates N-Oxide formation .

  • Possibility A: Oxidation of the pyridine nitrogen (Pyridine-N-oxide). This is common if peroxides are present in old ethers (THF, Dioxane).

  • Possibility B: Oxidation of the morpholine nitrogen (rare in product, but possible).

  • Prevention: Test solvents for peroxides. Use fresh bottles or add BHT (stabilizer).

Visualizing the Pathways
Diagram 1: Regioselectivity & Mechanism

This diagram illustrates the divergent pathways for 2,4-dichloropyridine, highlighting why C4 is the kinetic product in


.

SNAr_Regioselectivity Start 2,4-Dichloropyridine Meisenheimer_C4 Meisenheimer Complex (C4) (N-stabilized) Start->Meisenheimer_C4 Path A: Fast (Resonance Stabilization) Meisenheimer_C2 Meisenheimer Complex (C2) (Less Stable) Start->Meisenheimer_C2 Path B: Slow (Inductive only) Morph + Morpholine Product_C4 4-Morpholino-2-chloropyridine (Major Product) Meisenheimer_C4->Product_C4 - Cl⁻ Product_C2 2-Morpholino-4-chloropyridine (Minor/Trace) Meisenheimer_C2->Product_C2 - Cl⁻

Caption: Kinetic preference for C4 substitution in 2,4-dichloropyridine due to Meisenheimer complex stabilization.

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose reaction failures.

Troubleshooting_Flow Problem Identify Problem IsomerMix Mixture of Regioisomers Problem->IsomerMix LowYield Low Yield / Stalled Rxn Problem->LowYield WrongMass Wrong Mass (LCMS) Problem->WrongMass Sol_Temp Reduce Temp Check Sterics IsomerMix->Sol_Temp SNAr Sol_Cat Catalyst Poisoning? Increase Ligand Ratio LowYield->Sol_Cat Pd-Coupling Sol_Dehalo Mass = M-Cl+H? Dehalogenation. Switch to Inorganic Base WrongMass->Sol_Dehalo Reduction Sol_Hyd Mass = M-Cl+OH? Hydrolysis. Dry Solvents WrongMass->Sol_Hyd Hydrolysis

Caption: Diagnostic workflow for identifying and resolving common synthetic failures.

Experimental Protocols
Protocol A: Regioselective

(Standard)

Target: 4-morpholino-2-chloropyridine from 2,4-dichloropyridine.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
      (2.5 equiv). Note: Avoid strong bases like NaH to prevent bis-substitution.
    
  • Nucleophile: Add Morpholine (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: If C2 isomer appears, lower temperature to 50°C and extend time.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash organic layer with LiCl solution to remove DMF.

Protocol B: Buchwald-Hartwig Coupling (Challenging Substrates)

Target: Coupling morpholine to electron-rich or deactivated chloropyridines.

  • Catalyst Prep: In a glovebox or under Argon, combine

    
      (2 mol%) and XPhos  (4-6 mol%). Ratio 1:2 or 1:3 is critical to prevent poisoning.
    
  • Reactants: Add Chloropyridine (1.0 equiv), Morpholine (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal tube and heat to 100°C for 12 hours.

  • Troubleshooting: If dehalogenation is observed, switch solvent to Toluene and lower temp to 80°C.

Data Summary: Solvent & Base Selection Matrix
Reaction TypeRecommended SolventRecommended BaseAvoidReason to Avoid
Standard

DMF, DMSO, NMP

, DIPEA
NaOH, NaHPromotes hydrolysis (OH) or bis-substitution.
Buchwald (Pd) Toluene, Dioxane

,

NaOtBu, KOtBuAlkoxides promote

-hydride elimination (Dehalogenation).
Green/Scale-up iPrOH, n-BuOH

DCM, CHCl3Chlorinated solvents can react with morpholine/amines.
References
  • Regioselectivity in

    
    :  WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link
    
  • Buchwald-Hartwig Side Reactions: BenchChem. Side reactions and byproduct formation in morpholine synthesis.[4]Link

  • Dehalogenation Mechanisms: Scilit.[5] Pyridine-Mediated Palladium Acetate Catalyzed Dehalogenation of Biaryl Halides.[5]Link

  • Hydrolysis of Pyridines: National Institutes of Health (NIH). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones.[3]Link

  • General Reactivity: Organic Chemistry Portal. Buchwald-Hartwig Amination.[6]Link

Sources

Removal of impurities from Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Subject: Troubleshooting Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of This compound typically involves a nucleophilic aromatic substitution (


) of a 2-halopyridine with morpholine.[2] While the reaction is generally robust, the specific combination of a basic amine (morpholine) and an acid-labile protecting group (tert-butyl ester) creates a unique "instability window" during purification.

This guide addresses the three critical impurities:

  • Residual Morpholine: The excess reagent.[3]

  • Hydrolysis Byproduct: The carboxylic acid resulting from tert-butyl ester cleavage.

  • Unreacted Halide: The starting material (usually tert-butyl 6-chloropyridine-2-carboxylate or similar).

Part 1: The Impurity Landscape (Visualized)

Before troubleshooting, it is vital to understand where impurities originate.[1] The diagram below maps the reaction pathway and the genesis of common contaminants.

ReactionPathway cluster_inputs Inputs cluster_process Process SM Start Material (Halo-Pyridine Ester) Reaction SNAr Reaction (Heat/Base) SM->Reaction Morph Morpholine (Excess) Morph->Reaction Product Target Product (t-Butyl Ester) Reaction->Product Imp_SM Impurity A: Unreacted Halide Reaction->Imp_SM Incomplete Conv. Imp_Morph Impurity C: Residual Morpholine Reaction->Imp_Morph Excess Reagent Workup Aqueous Workup Imp_Acid Impurity B: Hydrolyzed Acid Workup->Imp_Acid Acidic pH Silica Silica Chromatography Silica->Imp_Acid Acidic SiOH sites Product->Workup Imp_SM->Workup Imp_Morph->Workup

Caption: Figure 1. Genesis of impurities during the SNAr synthesis of aminopyridine carboxylates.

Part 2: Troubleshooting & Removal Protocols

Issue 1: "I still see Morpholine in my NMR (3.6 ppm, 2.8 ppm)."

Diagnosis: Morpholine is a secondary amine with a boiling point of ~129°C. It is difficult to remove solely by rotary evaporation. The Fix: The Solubility Differential Morpholine is miscible with water. Your product (a lipophilic tert-butyl ester) is not.

  • Protocol:

    • Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • The Water Wash: Perform 3x washes with water.

      • Why? Morpholine partitions heavily into the aqueous phase.

    • The "Polishing" Wash: Wash once with 0.5 M Phosphate Buffer (pH 5.5 - 6.0) .

      • Mechanism:[4][5] The

        
         of Morpholine is ~8.3. The 
        
        
        
        of your product (2-aminopyridine derivative) is likely < 6.0 due to the electron-withdrawing ester.
      • At pH 6.0, Morpholine is largely protonated (charged/water-soluble), while your product remains neutral (organic-soluble).

      • Warning: Do NOT use strong acids (HCl/H2SO4) as they will cleave the tert-butyl ester.

Issue 2: "My product is decomposing on the column (New spot at baseline)."

Diagnosis: Acid-Catalyzed Hydrolysis. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to cleave the sensitive tert-butyl ester during the time-scale of a column run, generating the polar carboxylic acid impurity (baseline spot).

The Fix: Basified Silica Chromatography You must neutralize the acidic sites on the silica gel.

  • Protocol:

    • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (Et3N) .

    • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the Et3N-containing solvent.

    • Elution: Run your column using your standard gradient (e.g., Hexanes/EtOAc).[1] You can remove the Et3N from the mobile phase after the product begins to elute, or keep it at 0.1%.

    • Post-Column: Rotovap the fractions. Et3N is volatile and will be removed.

Issue 3: "I cannot separate the Starting Material (Halo-pyridine) from the Product."

Diagnosis: Structural Similarity. The halo-pyridine and the morpholino-pyridine often have very similar Rf values (both are lipophilic esters). Separation is painful and yield-destroying.

The Fix: Reaction Engineering (Push to Completion) It is easier to remove excess morpholine than unreacted halide.

  • Strategy:

    • Increase Morpholine equivalents to 1.5 - 2.0 eq .

    • Increase temperature (if thermal stability allows) or switch to a more polar aprotic solvent (DMSO/NMP) to accelerate the

      
       rate.
      
    • The Scavenger Hunt (Advanced): If unreacted halide persists, add a "scavenger" nucleophile that is much more polar than morpholine (e.g., N,N-dimethylethylenediamine) for the last hour of reaction. This converts the halo-pyridine into a highly polar amine that will stick to the baseline or wash out in water.

Part 3: Data Summary & Decision Matrix

Use this table to select the correct purification method based on your observed impurity profile.

Impurity TypeDetection Method (1H NMR)Recommended RemovalCautionary Note
Morpholine Multiplets at ~3.6 & 2.8 ppmAqueous Wash (pH 6 buffer)Avoid pH < 4 (Ester cleavage)
Halo-Pyridine Distinct aromatic doublets (shifted downfield)Scavenger resin or "Push" reactionHard to separate by chromatography
Acid (Hydrolysis) Loss of t-Butyl singlet (~1.5 ppm); Broad OHBasic Wash (sat. NaHCO3)Product stays in organic; Acid goes to aqueous
DMF/DMSO 2.9/2.7 ppm (DMF); 2.6 ppm (DMSO)Lyophilization or Et2O crash-outHard to rotovap; water washes help

Part 4: The Purification Logic Flow

Follow this decision tree to standardize your workflow.

PurificationLogic Start Crude Reaction Mixture Check_SM Is Starting Material Present? Start->Check_SM Add_Morph Add 0.5 eq Morpholine Heat 2h Check_SM->Add_Morph Yes Workup Dissolve in EtOAc Wash 3x H2O Check_SM->Workup No Add_Morph->Check_SM Check_Acid Check for Acid Impurity (TLC Baseline / NMR) Workup->Check_Acid Basic_Wash Wash with sat. NaHCO3 Check_Acid->Basic_Wash Yes Column_Decide Needs Chromatography? Check_Acid->Column_Decide No Basic_Wash->Column_Decide Std_Col Standard Silica Column Column_Decide->Std_Col Risk of Hydrolysis Base_Col Basified Silica Column (1% Et3N) Column_Decide->Base_Col Safe Path Final Pure Product Std_Col->Final Possible Loss Base_Col->Final

Caption: Figure 2. Decision tree for the purification of acid-sensitive aminopyridine esters.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove the tert-butyl group later? A: Yes. The tert-butyl ester is designed to be cleaved by Trifluoroacetic Acid (TFA).[6] However, ensure you do not use TFA during the purification of the ester intermediate. If you need to convert to the acid, treat the pure ester with TFA/DCM (1:1) at room temperature for 1-2 hours.

Q: Why is my yield low after chromatography? A: If you did not use triethylamine (Et3N), your product likely hydrolyzed on the silica. The resulting carboxylic acid binds irreversibly to silica in non-polar solvents (Hex/EtOAc), effectively "disappearing" from your fractions. Always flush the column with a polar solvent (e.g., 10% MeOH in DCM) at the end; if you see a new UV-active spot come off, that was your hydrolyzed product.

Q: Can I crystallize this instead of running a column? A: Tert-butyl esters of aminopyridines often crystallize well. Try dissolving the crude oil in a minimum amount of hot Ethanol or Isopropanol and letting it cool slowly. Alternatively, a layer-diffusion of Hexanes into a concentrated DCM solution can yield X-ray quality crystals, leaving impurities in the mother liquor.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 23: Nucleophilic Substitution at the Carbonyl Group - Esters).

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Section: Protection for the Carboxyl Group - Esters).[6][8]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Nucleophilic Aromatic Substitution).[2][9]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of Pyridines and Amines).

Sources

Technical Support Center: Scaling Up Substituted Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of substituted morpholine compounds. This guide is designed for researchers, chemists, and process development professionals who are transitioning morpholine synthesis from the bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure your scale-up is efficient, safe, and successful.

PART 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Decisions

This section addresses high-level strategic questions that are critical before embarking on a scale-up campaign.

Q1: What are the primary synthetic routes for substituted morpholines, and which is most suitable for large-scale production?

A1: Several robust methods exist, each with distinct advantages and disadvantages for scale-up. The most common are:

  • Intramolecular Cyclization of Amino Alcohols : This classic approach involves dehydrating a diethanolamine derivative or reacting an amino alcohol with a two-carbon electrophile. While often cost-effective due to cheap starting materials, it can require harsh conditions (e.g., hot concentrated sulfuric acid) which are challenging to manage at scale.[1][2] A modern, greener alternative uses ethylene sulfate, which allows for selective monoalkylation under milder conditions.[3][4][5]

  • Reductive Amination : This is a highly versatile method for producing N-substituted morpholines by reacting a morpholine core with an aldehyde or ketone.[6][7] It is also used to form the ring itself from dialdehydes and primary amines. The reactions generally proceed under mild conditions, but the choice of reducing agent and control of pH are critical for success.[2][8]

  • Palladium-Catalyzed Carboamination : This modern approach allows for the stereoselective synthesis of complex C-substituted morpholines, particularly cis-3,5-disubstituted derivatives.[9] While offering excellent stereocontrol, it involves expensive catalysts and ligands, and can be sensitive to substrate scope and functional groups, requiring significant process optimization.[2][9]

The "best" route depends on the specific target molecule, required stereochemistry, available budget, and safety infrastructure. For simple, achiral morpholines, newer one-pot cyclizations from amino alcohols offer a good balance of cost and efficiency. For complex, chiral C-substituted morpholines, catalytic methods may be unavoidable despite the higher cost.

Q2: My lab-scale synthesis works perfectly. What are the most common, unexpected issues I might face during scale-up?

A2: The transition from lab to plant introduces challenges that are not always apparent at the bench. Key issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can lead to dangerous temperature spikes and runaway reactions in a large reactor due to the lower surface-area-to-volume ratio.[10]

  • Mass Transfer & Mixing: Inefficient stirring in large vessels can create localized "hot spots" or areas of high reagent concentration, leading to increased byproduct formation and lower yields.

  • Reagent Addition Rate: The rate of adding a reagent, especially in exothermic reactions like acid-catalyzed cyclizations, becomes a critical process parameter that must be carefully controlled.[2]

  • Work-up and Purification: Extractions and chromatography that are simple at the gram-scale become major operational bottlenecks at the kilogram scale. Distillation is often preferred for purification at scale, but this requires the product to be thermally stable.

Q3: How do I choose the right solvent for a large-scale reaction?

A3: Solvent selection for scale-up goes beyond just solubility. Consider the following:

FactorScale-Up ConsiderationRecommended Solvents (Examples)Solvents to Avoid (If Possible)
Boiling Point Should be high enough for the reaction temperature but low enough for easy removal without degrading the product.Toluene, 2-MeTHF, Acetonitrile, Isopropyl AcetateDiethyl Ether, Dichloromethane (DCM)
Safety High flash point is critical. Avoid highly flammable or toxic solvents.2-MeTHF, Cyclopentyl methyl ether (CPME)Diethyl Ether, Pentane, Carbon Tetrachloride
Work-up Immiscibility with water is crucial for efficient extractions.Toluene, MTBE, Ethyl Acetate, 2-MeTHFTHF, Acetone, Acetonitrile, Dioxane
Cost & Availability Must be available in bulk at a reasonable cost.Toluene, Heptane, Ethyl AcetateCPME, specialty fluorinated solvents
Environmental "Green" solvents are increasingly preferred.2-MeTHF, Ethanol, Isopropyl AcetateChlorinated solvents (DCM, Chloroform)

PART 2: Troubleshooting Guides for Key Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered during the scale-up of common synthetic pathways.

Guide 1: Intramolecular Cyclization of Amino Alcohols

This route is common for producing the core morpholine ring. A typical method involves the dehydration of a diethanolamine derivative using a strong acid like H₂SO₄.[1]

Problem: Low Yield and Formation of Dark, Viscous Byproducts

This is a frequent issue when scaling up acid-catalyzed cyclizations, often due to side reactions at high temperatures.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol Adjustment
Overheating/Poor Temperature Control The dehydration is highly exothermic upon acid addition and requires high temperatures (180-210°C) to proceed.[2] In a large reactor, inefficient heat dissipation can cause localized charring and polymerization, leading to dark "heavies."[1]1. Control Addition Rate: Add the concentrated acid slowly and sub-surface, with vigorous stirring, while monitoring the internal temperature. Use an ice bath or reactor cooling jacket to manage the initial exotherm. 2. Staging: Heat the mixture in stages to drive off water before pushing to the final, high cyclization temperature.
Incorrect Acid Concentration or Stoichiometry The acid acts as both a catalyst and a dehydrating agent. Insufficient acid leads to an incomplete reaction, while using an overly aggressive acid like oleum can increase charring if not controlled.[1]1. Verify Acid Assay: Ensure the concentration of your acid is correct. 2. Optimize Loading: Titrate the acid amount. Start with a 1:1 molar ratio of diethanolamine to H₂SO₄ and adjust as needed based on conversion.
Inefficient Water Removal The cyclization is a dehydration reaction, meaning it's an equilibrium process. If water is not effectively removed, the equilibrium will not favor product formation.1. Use a Dean-Stark Trap: At scale, ensure your reactor is equipped with an appropriately sized trap to continuously remove water. 2. Nitrogen Sparging: A slow bubbling of inert gas (nitrogen or argon) through the reaction mixture can help carry water vapor out of the system.
Workflow: Troubleshooting Low Yield in Acid-Catalyzed Cyclization

G start Low Yield & Dark Product check_temp Analyze Temperature Profile start->check_temp check_acid Verify Acid Stoichiometry & Concentration start->check_acid check_water Assess Water Removal Efficiency start->check_water temp_issue Exotherm Spike or Overheating? check_temp->temp_issue acid_issue Incomplete Conversion by IPC? check_acid->acid_issue water_issue Water Observed in Distillate? check_water->water_issue temp_issue->acid_issue No solution_temp Slow Acid Addition Rate Improve Reactor Cooling temp_issue->solution_temp Yes acid_issue->water_issue No solution_acid Adjust Acid Loading Use Fresh, Assayed Acid acid_issue->solution_acid Yes solution_water Increase N2 Sparging Rate Check Dean-Stark Function water_issue->solution_water No end_node Optimized Process water_issue->end_node Yes solution_temp->end_node solution_acid->end_node solution_water->end_node

Caption: Troubleshooting workflow for acid-catalyzed morpholine synthesis.

Guide 2: Reductive Amination for N-Substitution

This is a cornerstone reaction for creating libraries of N-substituted morpholines from a common morpholine core and various aldehydes/ketones.

Problem: Low or Stalled Conversion

A common issue where in-process controls (e.g., HPLC, GC) show significant amounts of unreacted starting materials.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol Adjustment
Ineffective Reducing Agent The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone. Sodium cyanoborohydride (NaBH₃CN) is milder but introduces cyanide waste. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice as it is selective for the iminium ion intermediate and does not readily reduce the carbonyl starting material.[2][8]1. Switch to NaBH(OAc)₃: This is the go-to reagent for most reductive aminations. It is effective and commercially available. 2. Check Reagent Quality: Hydride reagents can degrade with improper storage. Use a freshly opened bottle or test a small sample.
Suboptimal pH Imine/iminium ion formation is the rate-limiting step and is pH-dependent. The reaction needs to be slightly acidic (pH 4-6) to protonate the carbonyl, making it more electrophilic, but not so acidic that the amine nucleophile is fully protonated and non-nucleophilic.1. Add Acetic Acid: Include 1-2 equivalents of a mild acid like acetic acid to buffer the reaction and facilitate imine formation. 2. Use Amine Salt: If starting with an amine hydrochloride salt, you may not need additional acid, but a small amount of base (e.g., triethylamine) might be needed to free up enough of the neutral amine.
Slow Imine Formation For sterically hindered or electronically deactivated ketones/amines, the initial condensation to form the imine can be extremely slow, preventing the reduction from occurring.1. Pre-form the Imine: Mix the amine and carbonyl in a solvent with a drying agent (like MgSO₄) or a Dean-Stark trap to drive the equilibrium towards the imine. Once formed, add the reducing agent. 2. Use a Lewis Acid: Adding a Lewis acid like Ti(OiPr)₄ can activate the carbonyl and accelerate imine formation.[8]
Diagram: The Reductive Amination Pathway

G cluster_0 Step 1: Imine/Iminium Formation (pH Dependent) cluster_1 Step 2: Reduction Morpholine Morpholine Iminium Ion Iminium Ion Morpholine->Iminium Ion + H+ Aldehyde Aldehyde Aldehyde->Iminium Ion H2O H₂O Iminium Ion->H2O - H₂O Reducing Agent\n(e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃) Iminium Ion->Reducing Agent\n(e.g., NaBH(OAc)₃) Irreversible Reduction N-Substituted Morpholine N-Substituted Morpholine Reducing Agent\n(e.g., NaBH(OAc)₃)->N-Substituted Morpholine

Caption: Key stages in the reductive amination process.

PART 3: Experimental Protocol - Scalable Synthesis

This section provides a representative protocol that can be adapted for scale-up.

Protocol: Synthesis of (3S)-3-Methylmorpholine from (2S)-2-aminopropan-1-ol (Multigram Scale)

This procedure is adapted from a known efficient synthesis and highlights key scale-up considerations.[11]

Materials:

ReagentM.W.AmountMolesEquiv.
(2S)-2-aminopropan-1-ol75.1175.1 g1.01.0
Chloroacetyl chloride112.94118.5 g1.051.05
Potassium tert-butoxide (KOtBu)112.21448.8 g4.04.0
Lithium aluminum hydride (LiAlH₄)37.9557.0 g1.51.5
Tetrahydrofuran (THF)-1.5 L--
Isopropyl Alcohol (IPA)-1.0 L--
Dichloromethane (DCM)-1.0 L--

Step 1: Amide Formation

  • Reactor Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, charge (2S)-2-aminopropan-1-ol (75.1 g) and THF/Water (1:1, 1.5 L).

  • Cooling: Cool the reactor contents to -10 °C using a circulating chiller.

  • Controlled Addition: Add a solution of chloroacetyl chloride (118.5 g) in THF (250 mL) dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 0 °C.

    • Scale-Up Insight: This acylation is exothermic. A slow addition rate is critical to prevent side reactions and ensure safety.

  • Reaction Monitoring: Stir for an additional 1 hour at 0 °C. Monitor the reaction for completion by TLC or LC-MS to confirm consumption of the starting amine.

Step 2: Intramolecular Cyclization

  • Solvent Exchange (Optional but Recommended): Concentrate the reaction mixture under reduced pressure to remove most of the THF/water. Add Isopropyl Alcohol (1.0 L) and Dichloromethane (1.0 L).

    • Scale-Up Insight: Removing water before the base-mediated cyclization can improve yield and consistency.

  • Base Addition: Cool the mixture to 0 °C. Add solid potassium tert-butoxide (448.8 g) portion-wise over 1.5 hours, keeping the temperature below 10 °C.

    • Scale-Up Insight: The addition of KOtBu is also exothermic. Portion-wise addition helps manage the temperature. The reaction is a slurry, requiring good agitation.

  • Reaction: Stir at 0 °C for 2 hours. Monitor for the formation of the intermediate morpholinone.[11]

Step 3: Reduction to Morpholine

  • Setup for Reduction: In a separate, dry 5 L reactor under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (57.0 g) in dry THF (1.0 L). Cool to 0 °C.

  • Transfer: Slowly transfer the crude morpholinone solution from Step 2 into the LiAlH₄ suspension via cannula or a pressure-equalizing dropping funnel.

    • Safety Critical: This is a highly exothermic and gas-evolving step. The addition must be slow and controlled, with efficient cooling and off-gas management.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and slowly add water (57 mL), followed by 15% aq. NaOH (57 mL), and finally water again (171 mL). A granular solid should precipitate.

    • Scale-Up Insight: The Fieser quench is standard for LiAlH₄ but must be done with extreme care at scale due to vigorous gas evolution.

  • Isolation: Filter the solid salts and wash thoroughly with THF. Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify by vacuum distillation to obtain (3S)-3-methylmorpholine.

References

  • D'Arrigo, P. & Servi, S.
  • BenchChem. Morpholine Synthesis: Technical Support Center. BenchChem, 2025.
  • Kovács, L., et al. Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 2020. [Link]

  • Reddy, M. S., et al. Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 2011. [Link]

  • Kovács, L., et al. Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate, 2020. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • BenchChem.
  • Wolfe, J. P. & Ney, J. E. A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 2007. [Link]

  • Kikelj, D. Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate, 2015. [Link]

  • Chu, D. T., et al. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 2020. [Link]

  • Palchykov, V. A. & Chebanov, V. A. Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 2019. [Link]

  • Cossy, J. Possible strategies for the synthesis of morpholines. ResearchGate, 2020. [Link]

  • Kovács, L., et al. Synthesis of N-substituted morpholine nucleoside derivatives. PubMed, 2020. [Link]

  • Lau, Y. Y., et al. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 2016. [Link]

  • Vessally, E., et al. New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace, 2017. [Link]

  • CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
  • D'hooghe, M., et al. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. PubMed, 2009. [Link]

  • Mizar, P., et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 2023. [Link]

  • Dugar, S., et al. A Concise and Efficient Synthesis of Substituted Morpholines. Semantic Scholar, 2014. [Link]

  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, 2024. [Link]

  • Mizar, P., et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications, 2023. [Link]

  • Mizar, P., et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications, 2023. [Link]

  • Gene Tools, LLC. Troubleshooting. Gene Tools, LLC.
  • Zhang, J., et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021. [Link]

  • Pal'chikov, V. A. Morpholines. Synthesis and Biological Activity. ResearchGate, 2013. [Link]

  • Bode, J. W. & Chow, C. S. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 2016. [Link]

  • Denton, R., et al. Large-scale reductive amination and synthesis applications. ResearchGate, 2020. [Link]

  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal, 2024. [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, 2022. [Link]

  • Neves, A. A., et al. De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 2017. [Link]

  • PureSynth. Key Factors for Successful Scale-Up in Organic Synthesis. PureSynth, 2025.

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Technical Support Center: Overcoming Challenges in the Characterization of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the analytical characterization of these ubiquitous heterocyclic compounds. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for enhancing properties like aqueous solubility and metabolic stability.[1][2] However, its unique structural and physicochemical characteristics can present significant analytical hurdles.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to ensure the integrity of your results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of morpholine derivatives, but the ring's conformational flexibility often leads to complex and misinterpreted spectra.[3]

Frequently Asked Questions & Troubleshooting

Question: Why do the proton signals for my morpholine ring appear as complex, broad multiplets instead of clean triplets?

Answer: This is one of the most common challenges and arises from the conformational dynamics of the six-membered morpholine ring.

  • Causality (The "Why"): The morpholine ring predominantly adopts a chair conformation to minimize steric strain.[3][4] In this conformation, protons are either in axial or equatorial positions, leading to different chemical shifts and coupling constants. At room temperature, the ring can undergo rapid inversion between two chair forms.[3][5] If this inversion is slow to intermediate on the NMR timescale, it results in broadened signals. If the inversion is fast, you observe time-averaged signals that often appear as complex multiplets rather than simple first-order patterns because the axial-axial (Jaa), axial-equatorial (Jae), and equatorial-equatorial (Jee) coupling constants are averaged. The system is best described as a second-order AA'XX' spin system, not a simple A2X2 system, which invalidates the n+1 rule.[6]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures. Cooling the sample (e.g., down to -40 °C in methanol-d₄) can slow the ring inversion, "freezing out" the individual conformers.[7] This should result in sharper, distinct signals for the axial and equatorial protons, allowing for accurate assignment.

    • High-Field NMR: Use a higher field spectrometer (e.g., 400 MHz or above).[3] This increases the chemical shift dispersion (separation between peaks), which can help simplify the second-order effects and resolve the multiplets.

    • 2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to confirm which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, which is invaluable for unambiguous assignment.[4][8]

Question: How can I determine the stereochemistry or preferred conformation of my substituted morpholine derivative?

Answer: The key lies in analyzing the vicinal proton-proton coupling constants (³J) and using through-space correlations.

  • Causality (The "Why"): The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[3] In a rigid chair conformation, the dihedral angles are fixed, leading to predictable coupling constants.

    Coupling Type Typical Dihedral Angle (°) Typical ³J Value (Hz)
    Axial-Axial (Jₐₐ)~18010 - 13
    Axial-Equatorial (Jₐₑ)~602 - 5
    Equatorial-Equatorial (Jₑₑ)~602 - 5
    Table 1: Typical vicinal proton-proton coupling constants in a chair conformation.[3]

    By measuring these values from your spectrum (potentially after resolution enhancement or VT experiments), you can deduce the orientation of protons and, by extension, the substituents.

  • Workflow for Conformational Analysis:

    G A Complex 1H NMR Spectrum B Acquire High-Resolution 1D 1H Spectrum A->B C Perform Variable Temperature (VT) NMR B->C D Acquire 2D NMR (COSY, NOESY, HSQC) B->D E Signals Resolved? C->E Slow/Stop Inversion F Measure Chemical Shifts and Coupling Constants (3J) D->F Confirm Connectivity H Analyze NOESY cross-peaks for spatial proximity D->H E->F G Analyze 3J values using Karplus Relationship F->G I Assign Axial/Equatorial Protons G->I H->I J Determine Ring Conformation & Substituent Orientation I->J

    Caption: Workflow for NMR-based conformational analysis.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. However, the stability of the morpholine ring and its basic nitrogen can influence ionization and fragmentation.

Frequently Asked Questions & Troubleshooting

Question: I am having trouble getting a strong molecular ion peak for my morpholine derivative using Electrospray Ionization (ESI). Why is this happening?

Answer: While the basic nitrogen in the morpholine ring makes it suitable for positive-mode ESI, several factors can hinder efficient ionization.[9]

  • Causality (The "Why"):

    • In-source Fragmentation: Morpholine derivatives can be susceptible to fragmentation even with a "soft" ionization technique like ESI if the source conditions (e.g., capillary voltage, cone voltage) are too harsh. The molecular ion is formed but may be too unstable to survive, breaking apart before it reaches the detector.

    • Poor Desolvation: The polarity of morpholine derivatives can lead to strong interactions with the solvent, making complete desolvation in the ESI source difficult. This can result in the formation of solvent adducts and suppression of the desired [M+H]⁺ ion signal.

    • Matrix Effects: If your sample is not sufficiently pure, other components can co-elute and compete for ionization, suppressing the signal of your compound of interest.

  • Troubleshooting Protocol:

    • Optimize Source Conditions: Systematically reduce the cone/fragmentor voltage to minimize in-source fragmentation. Start with low values and gradually increase until you see the onset of fragmentation, then back off slightly.

    • Adjust Mobile Phase: Ensure the mobile phase contains a good source of protons (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺. If you suspect poor desolvation, try adjusting the ratio of organic solvent to water.

    • Check Sample Purity: Analyze a blank injection followed by your sample to check for carryover. If possible, purify the sample further using HPLC or another suitable technique.[1]

    • Consider Negative Ion Mode: If the molecule contains acidic protons or functional groups that can be easily deprotonated, negative ion mode ESI may yield a stronger signal.[10]

Question: What are the typical fragmentation patterns for morpholine derivatives in MS/MS?

Answer: Fragmentation is highly dependent on the substituents, but cleavage of the morpholine ring itself is common.

  • Causality (The "Why"): The fragmentation of the molecular ion is driven by the energetic instability created during ionization.[11] The charge on the nitrogen atom often directs the fragmentation pathways. Common fragmentation includes:

    • Alpha-Cleavage: The bond adjacent to the nitrogen atom breaks, leading to the loss of a substituent from the nitrogen.

    • Ring Cleavage: The morpholine ring can open, often initiated by cleavage of the C-O or C-N bonds, resulting in characteristic neutral losses.[12][13]

  • General Protocol for MS/MS Analysis:

    • Acquire Full Scan MS: First, obtain a full scan mass spectrum to identify the m/z of the precursor ion ([M+H]⁺).

    • Select Precursor Ion: Isolate the precursor ion in the first stage of the mass spectrometer.

    • Collision-Induced Dissociation (CID): Fragment the isolated ion by colliding it with an inert gas (e.g., argon or nitrogen). Acquire the MS/MS spectrum of the resulting fragment ions.

    • Interpret Fragment Ions: Analyze the m/z values of the fragment ions to deduce the fragmentation pathway and confirm the structure. High-resolution MS (e.g., Q-TOF or Orbitrap) is invaluable here, as it provides accurate mass measurements to determine the elemental composition of each fragment.[10][14]

Section 3: Chromatography (GC/LC)

The high polarity of many morpholine derivatives poses a significant challenge for chromatographic separation, particularly in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC).[15][16]

Frequently Asked Questions & Troubleshooting

Question: My morpholine derivative shows poor or no retention on a standard C18 HPLC column. How can I improve this?

Answer: This is a classic issue for polar compounds in RPLC.[17] The polar morpholine moiety has little affinity for the nonpolar C18 stationary phase, causing it to elute at or near the solvent front.

  • Causality (The "Why"): Reversed-phase chromatography separates compounds based on their hydrophobic interactions with the stationary phase. Highly polar analytes like morpholine do not interact strongly and are rapidly eluted by the polar mobile phase.[16]

  • Troubleshooting & Method Selection:

    G A Poor retention of morpholine derivative in RPLC B Is the compound ionizable? A->B C Use Ion-Pairing Chromatography (e.g., add TFA or HFBA to mobile phase) B->C Yes F Is the compound highly polar and non-ionizable? B->F No D Use a Polar-Embedded or Aqueous-Stable C18 Column E Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) F->D Moderately Polar F->E Very Polar

    Caption: Decision tree for improving LC retention of polar compounds.

    • Use an Aqueous-Stable Column: Employ a stationary phase designed for use with highly aqueous mobile phases (e.g., a polar-embedded or polar-endcapped C18 column). These prevent phase collapse and offer better retention for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. Water is used as the strong, eluting solvent.[10]

    • Ion-Pairing Chromatography: If your derivative is basic, adding an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase can form a neutral, more hydrophobic complex that will be retained on a C18 column.

Question: Can I analyze my morpholine derivative by Gas Chromatography (GC)? It gives very poor peak shape.

Answer: Direct analysis of underivatized morpholine derivatives by GC is often problematic due to their polarity and basicity.

  • Causality (The "Why"): The polar N-H and C-O bonds in the morpholine ring can interact strongly with active sites (e.g., free silanols) on the GC column and inlet liner. This leads to peak tailing, poor sensitivity, and irreversible adsorption.

  • Protocol: Derivatization for GC-MS Analysis This protocol is based on the well-established method of converting morpholine into its N-nitrosomorpholine derivative, which is more volatile and less polar.[18][19]

    Objective: To improve the volatility and chromatographic performance of a morpholine derivative for GC-MS analysis.

    Materials:

    • Sample containing morpholine derivative

    • Hydrochloric acid (HCl) solution (e.g., 1 M)

    • Saturated sodium nitrite (NaNO₂) solution

    • Dichloromethane (DCM), GC-grade

    • Anhydrous sodium sulfate

    • GC vials

    Procedure:

    • Sample Preparation: Dissolve a known amount of your sample in deionized water. For complex matrices like juice, filter the sample first.[19]

    • Acidification: Transfer a known volume (e.g., 2.0 mL) of the sample solution to a vial. Adjust the pH to approximately 1.5 using the HCl solution.[19]

    • Derivatization: Add a small volume (e.g., 200 µL) of saturated sodium nitrite solution. Vortex the mixture for 30 seconds.[19] Let the reaction proceed for approximately 15 minutes at room temperature. The secondary amine of the morpholine will react to form a stable N-nitroso derivative.[18]

    • Extraction: Add 0.5 mL of dichloromethane to the vial and vortex for 1 minute to extract the N-nitrosomorpholine derivative into the organic layer.[19]

    • Phase Separation: Allow the layers to separate. Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Analysis: Transfer the dried organic extract to a GC autosampler vial for injection.

    • GC-MS Conditions: Use a mid-polarity column (e.g., a 1701 type). A typical temperature program would start at 100 °C and ramp up to 250 °C.[18][19] Monitor for the characteristic ions of the derivatized compound.

Section 4: Stability and Degradation

The stability of morpholine derivatives can be influenced by pH, temperature, light, and oxidizing agents, potentially leading to the characterization of degradants rather than the intended compound.[20]

Frequently Asked Questions & Troubleshooting

Question: My sample appears to have degraded upon storage or during an experiment. What are the likely degradation pathways?

Answer: Morpholine derivatives can degrade through several mechanisms depending on their specific structure and the environmental conditions.

  • Causality (The "Why"):

    • Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide derivative.[20] If other functional groups are present, like an aldehyde, they are prone to oxidation to a carboxylic acid.[20]

    • Hydrolysis: Under harsh acidic or basic conditions, the morpholine ring can undergo cleavage.[20]

    • Photodegradation: Aromatic systems attached to the morpholine ring can be susceptible to photolytic degradation upon exposure to light.[20]

    • Thermal Degradation: High temperatures can accelerate all degradation reactions. Morpholine itself is generally stable up to 150 °C, but degradation increases at higher temperatures.[21]

  • Visualizing Potential Degradation:

    G Parent Morpholine Derivative N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agents Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh pH / Heat Side_Chain_Ox Side-Chain Oxidation Product (e.g., Aldehyde to Acid) Parent->Side_Chain_Ox Oxidizing Agents

    Caption: Common degradation pathways for morpholine derivatives.

  • Recommendations for Ensuring Stability:

    • Storage: Store morpholine derivatives in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) if they are known to be sensitive to oxidation.[20]

    • Handling: Prepare solutions fresh whenever possible. Avoid prolonged exposure to high temperatures or strong light.

    • Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light). Analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradants) to understand the degradation profile.[20]

References
  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Benchchem.
  • Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2 - RSC Publishing.
  • Multiplet shape in proton NMR of morpholines. ECHEMI.
  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed.
  • (a) Mass spectra of morpholine cation and fragment ions which are...
  • stability and degradation of 6-Morpholinonicotinaldehyde. Benchchem.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Recognizing the NMR p
  • Morpholine-4-carbaldehyde (Standard) | Reference Standard. MedChemExpress.
  • Morpholine analytical standard 110-91-8. Sigma-Aldrich.
  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. PMC.
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • High-Purity Morpholine Reference Materials for Accur
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Electrospray tandem mass spectrometry investigations on morphinans.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Thermal degradation kinetics of morpholine for carbon dioxide capture.
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.
  • Mass Spectrometry - Fragmentation P
  • Abt synthesized morpholine derivatives NMR spectra?
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • mass spectra - fragmentation p
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.
  • Unraveling the Novel Bacterial Assisted Biodegradation P
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Deriv
  • Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Different analytical methods of estimation of morpholine or its derivatives.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatiz
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chromatographic determination of morpholine and products of its microbiological degradation.
  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Electrospray tandem mass spectrometric investig
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. _yrzei8FkzP5mNtzENeg==)

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound, comparing its spectral features with those of a closely related analogue, Ethyl 6-morpholinopyridine-2-carboxylate. The guide includes detailed experimental protocols, predicted spectral data, and a thorough interpretation of the spectra, grounded in established principles of NMR spectroscopy.

Introduction

This compound is a disubstituted pyridine derivative featuring a bulky tert-butyl ester at the C2 position and a morpholine ring at the C6 position. This substitution pattern gives rise to a unique and informative set of signals in both ¹H and ¹³C NMR spectra. Understanding these spectral signatures is crucial for confirming the identity and purity of the compound, which is of significant interest in medicinal chemistry and materials science.

This guide will provide a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of the title compound. To offer a richer understanding of structure-spectra correlations, we will compare its predicted data with that of Ethyl 6-morpholinopyridine-2-carboxylate. The primary structural difference—the nature of the ester group—provides an excellent opportunity to observe subtle yet significant variations in chemical shifts and to understand the electronic and steric influences of these groups on the pyridine and morpholine moieties.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for this compound and its ethyl analogue in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard. These predictions are based on the analysis of the individual fragments and data from similar substituted pyridine and morpholine compounds.

This compound

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.00 - 7.20d~7.5 - 8.51H
H-4~7.50 - 7.70t~7.5 - 8.51H
H-5~6.50 - 6.70d~7.5 - 8.51H
Morpholine (-CH₂-N)~3.40 - 3.60t~4.5 - 5.54H
Morpholine (-CH₂-O)~3.75 - 3.95t~4.5 - 5.54H
Tert-butyl (-C(CH₃)₃)~1.60s-9H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~164 - 166
C-6~158 - 160
C-4~138 - 140
C-5~108 - 110
C-3~112 - 114
Quaternary Carbon (tert-Butyl)~81 - 83
Methyl Carbons (tert-Butyl)~28 - 30
Morpholine (-CH₂-N)~44 - 46
Morpholine (-CH₂-O)~66 - 68
Ethyl 6-morpholinopyridine-2-carboxylate (Comparative Compound)

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.00 - 7.20d~7.5 - 8.51H
H-4~7.50 - 7.70t~7.5 - 8.51H
H-5~6.50 - 6.70d~7.5 - 8.51H
Morpholine (-CH₂-N)~3.40 - 3.60t~4.5 - 5.54H
Morpholine (-CH₂-O)~3.75 - 3.95t~4.5 - 5.54H
Ethyl (-O-CH₂)~4.40 - 4.60q~7.0 - 7.52H
Ethyl (-CH₃)~1.35 - 1.55t~7.0 - 7.53H

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~165 - 167
C-6~158 - 160
C-4~138 - 140
C-5~108 - 110
C-3~112 - 114
Ethyl (-O-CH₂)~61 - 63
Ethyl (-CH₃)~14 - 16
Morpholine (-CH₂-N)~44 - 46
Morpholine (-CH₂-O)~66 - 68

Experimental Protocols

A standardized and robust protocol is essential for acquiring high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample (this compound or its ethyl analogue) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For precise chemical shift referencing, it is recommended to use CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2]

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a routine ¹H and ¹³C NMR experiment on a 500 MHz spectrometer.

¹H NMR Spectroscopy

  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Number of Scans (NS): 16-32 scans.

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Acquisition Time (AQ): 3.0 - 4.0 seconds.

  • Spectral Width (SW): 0 to 12 ppm.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.[3] The residual solvent peak of CDCl₃ at 7.26 ppm can be used as a secondary reference.[2]

¹³C NMR Spectroscopy

  • Spectrometer Frequency: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (D1): 2.0 seconds.

  • Acquisition Time (AQ): 1.0 - 1.5 seconds.

  • Spectral Width (SW): 0 to 200 ppm.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the central peak of the CDCl₃ triplet at 77.16 ppm.

Spectral Interpretation and Comparison

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct regions corresponding to the aromatic pyridine protons, the aliphatic morpholine protons, and the tert-butyl protons.

  • Pyridine Ring Protons: The 2,6-disubstituted pyridine ring will exhibit a three-proton spin system. The proton at the 4-position (H-4) is expected to be the most deshielded of the three due to its para relationship to the electron-donating morpholino group and meta to the electron-withdrawing carboxylate. It should appear as a triplet due to coupling with H-3 and H-5. The protons at the 3 and 5-positions will appear as doublets. The morpholino group, being a strong electron-donating group, will shield the ortho (H-5) and para (H-4) positions, while the carboxylate group will deshield the ortho (H-3) and para positions. This interplay of electronic effects dictates the precise chemical shifts.

  • Morpholine Protons: The morpholine ring protons will appear as two distinct triplets, assuming free rotation around the C-N bond. The protons on the carbons adjacent to the nitrogen will be at a slightly higher field compared to those adjacent to the oxygen due to the relative electronegativity of the heteroatoms.

  • Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at a characteristic upfield region, typically around 1.60 ppm.

Comparison with Ethyl 6-morpholinopyridine-2-carboxylate:

The ¹H NMR spectrum of the ethyl analogue will be very similar in the aromatic and morpholine regions. The key difference will be the presence of a quartet and a triplet corresponding to the ethyl group, in place of the tert-butyl singlet. The methylene protons (-O-CH₂) of the ethyl group are expected to be significantly downfield (around 4.40-4.60 ppm) due to the direct attachment to the electronegative oxygen of the ester. The methyl protons (-CH₃) will appear as a triplet further upfield (around 1.35-1.55 ppm).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information about the carbon skeleton.

  • Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the carboxylate group (C-2) and the carbon bearing the morpholine group (C-6) will be the most downfield due to direct attachment to heteroatoms and their respective electronic effects. The carbonyl carbon of the ester will be the most deshielded signal in the spectrum.

  • Morpholine Carbons: Two signals are expected for the morpholine ring, corresponding to the carbons adjacent to the nitrogen and oxygen atoms.

  • Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear as a singlet, as will the three equivalent methyl carbons, with the latter being significantly more shielded.

Comparison with Ethyl 6-morpholinopyridine-2-carboxylate:

The ¹³C NMR spectrum of the ethyl analogue will show similar chemical shifts for the pyridine and morpholine carbons. The major difference will be in the ester region, with signals for the methylene (-O-CH₂) and methyl (-CH₃) carbons of the ethyl group replacing the signals for the quaternary and methyl carbons of the tert-butyl group. The methylene carbon of the ethyl group will be more deshielded than the methyl carbon.

Visualization of Molecular Structures and Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structures of the analyzed compounds and the general workflow for their NMR analysis.

G cluster_0 This compound cluster_1 Ethyl 6-morpholinopyridine-2-carboxylate C1 C C2 C C1->C2 C6 C=O C1->C6 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C5->N1 N2 N C5->N2 N1->C1 O1 O C6->O1 C7 C O1->C7 C8 CH₃ C7->C8 C9 CH₃ C7->C9 C10 CH₃ C7->C10 C11 CH₂ N2->C11 C12 CH₂ C11->C12 O2 O C12->O2 C13 CH₂ O2->C13 C14 CH₂ C13->C14 C14->N2 C1a C C2a C C1a->C2a C6a C=O C1a->C6a C3a C C2a->C3a C4a C C3a->C4a C5a C C4a->C5a N1a N C5a->N1a N2a N C5a->N2a N1a->C1a O1a O C6a->O1a C7a CH₂ O1a->C7a C8a CH₃ C7a->C8a C11a CH₂ N2a->C11a C12a CH₂ C11a->C12a O2a O C12a->O2a C13a CH₂ O2a->C13a C14a CH₂ C13a->C14a C14a->N2a

Figure 1: Molecular structures of the target and comparative compounds.

G A Sample Preparation (Weighing, Dissolution in CDCl₃ with TMS) B ¹H NMR Data Acquisition (500 MHz, 16-32 scans) A->B C ¹³C NMR Data Acquisition (125 MHz, 1024-4096 scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) D->E F Structural Elucidation & Comparison E->F

Sources

Comparison of different synthetic routes to 6-substituted pyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-substituted pyridine-2-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The precise control over substitution at the C6-position is critical for modulating the biological activity and physicochemical properties of these compounds. This guide provides an in-depth comparison of various synthetic routes to this important class of molecules, offering a critical analysis of both classical and modern methodologies. We will delve into the mechanistic underpinnings, practical considerations, and provide experimental data to empower researchers to select the optimal strategy for their synthetic endeavors.

Classical Cyclization Strategies: Building the Pyridine Core

Traditional methods for pyridine synthesis often involve the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions. These methods are valued for their ability to generate highly functionalized pyridines from simple and readily available starting materials.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile and high-yielding approach to 2,4,6-trisubstituted pyridines.[1][2] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1]

Mechanism and Strategic Considerations:

The reaction proceeds via a Michael addition of the pyridinium ylide (formed in situ) to the α,β-unsaturated carbonyl compound, leading to a 1,5-dicarbonyl intermediate. This intermediate then undergoes cyclization and dehydration with ammonia to furnish the pyridine ring.[1][2] A key advantage of the Kröhnke synthesis is its convergent nature and the fact that the pyridinium species is already at the correct oxidation level, obviating the need for a separate oxidation step, which is often required in other methods like the Hantzsch synthesis.[3]

Experimental Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine

  • Reactants:

    • Acetophenone (2.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • Ammonium acetate (excess)

  • Procedure:

    • Thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate in a flask.

    • Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The mixture will melt and then solidify upon completion.

    • After cooling to room temperature, treat the solid residue with water and break it up.

    • Collect the crude product by vacuum filtration and wash with water.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Substrate Scope and Limitations:

The Kröhnke synthesis exhibits a broad substrate scope, tolerating a wide variety of substituents on both the ketone and the α,β-unsaturated carbonyl components, including aryl, heteroaryl, and alkyl groups.[1][2] However, a limitation is that for the synthesis of 6-substituted pyridine-2-carboxylates, the carboxylate group or a precursor would need to be incorporated into one of the starting materials, which can sometimes be challenging.

Modern Approaches: Functionalization of a Pre-formed Pyridine Ring

In contrast to classical methods that build the pyridine ring from the ground up, modern strategies often focus on the selective functionalization of a pre-existing pyridine ring. These methods, particularly those catalyzed by transition metals, offer high efficiency, regioselectivity, and exceptional functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of 6-substituted pyridine-2-carboxylates, a common strategy involves the coupling of a 6-halopyridine-2-carboxylate with a suitable coupling partner.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Mechanism and Strategic Considerations:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of a 6-Aryl-Pyridine-2-Carboxylate Derivative

  • Reactants:

    • Methyl 6-bromopyridine-2-carboxylate

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Na₂CO₃ (2.0 equiv)

  • Procedure:

    • To a degassed solution of methyl 6-bromopyridine-2-carboxylate and the arylboronic acid in a 4:1 mixture of toluene and water, add Pd(PPh₃)₄ and Na₂CO₃.

    • Heat the mixture at 90 °C under an inert atmosphere for 12 hours.

    • After cooling, dilute the reaction with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is highly efficient for the synthesis of 6-alkynyl-pyridine-2-carboxylates.

Mechanism and Strategic Considerations:

The reaction is believed to proceed through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne. A copper-free variant of the Sonogashira coupling has also been developed to avoid the formation of alkyne homocoupling byproducts.[4]

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes and heteroarenes, as it avoids the need for pre-functionalized starting materials. For the synthesis of 6-substituted pyridine-2-carboxylates, the focus is on achieving high regioselectivity at the C6 position.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed direct C-H arylation allows for the coupling of a C-H bond with an aryl halide. The regioselectivity can be controlled by the electronic properties of the pyridine ring and the use of directing groups. For pyridine-2-carboxylates, the nitrogen atom and the carboxylate group can influence the regioselectivity of the C-H activation step.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation

  • Reactants:

    • Amide precursor (1.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • PPh₃ (10 mol%)

    • K₂CO₃ (3.0 equiv)

    • Tetrabutylammonium bromide (1.0 equiv)

  • Procedure:

    • To a screw-capped test tube, add the amide precursor, K₂CO₃, tetrabutylammonium bromide, Pd(OAc)₂, and PPh₃.

    • Dissolve the mixture in DMA and stir at 110 °C for 24 hours.

    • After cooling, add water and extract the product with dichloromethane.

    • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[5]

Minisci Reaction

The Minisci reaction is a radical-based method for the alkylation and acylation of electron-deficient heterocycles.[6] It involves the addition of a nucleophilic radical to a protonated N-heterocycle.

Mechanism and Strategic Considerations:

The reaction is initiated by the generation of a radical species, often from a carboxylic acid via oxidative decarboxylation using a silver catalyst and a persulfate oxidant.[6] This radical then adds to the protonated pyridine ring. The Minisci reaction often yields a mixture of regioisomers (typically at the C2 and C4 positions), which can be a significant drawback.[6] However, modern variations of this reaction have been developed to improve regioselectivity.

Comparative Analysis

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsSubstrate ScopeScalability
Kröhnke Synthesis Convergent, high yields, no oxidation step required.[2]Requires synthesis of specific precursors, may not be ideal for simple substitutions.Good to ExcellentBroad for substituted pyridines.[1][2]Moderate
Boger Synthesis High regioselectivity, mild conditions, access to complex pyridines.[7]Requires synthesis of 1,2,4-triazines, can require high temperatures.Good to ExcellentBroad, especially for electron-rich dienophiles.[7]Moderate
Guareschi-Thorpe Uses simple starting materials, good for 2-pyridones.[8]Can have limited regioselectivity, may require harsh conditions.Moderate to GoodGood for specific substitution patterns.[9]Good
Suzuki-Miyaura Mild conditions, excellent functional group tolerance, vast commercial availability of boronic acids.Requires pre-functionalized pyridine, potential for catalyst poisoning.Good to ExcellentVery BroadExcellent
Sonogashira Coupling Highly efficient for alkynyl substitution, mild conditions.[4]Requires a terminal alkyne, potential for homocoupling.[4]Good to ExcellentBroad for terminal alkynes.Good
C-H Functionalization Atom-economical, avoids pre-functionalization.Regioselectivity can be challenging, may require directing groups or specific catalysts.[10]Moderate to GoodDependent on the specific C-H activation method.Moderate
Minisci Reaction Uses inexpensive starting materials, direct C-H functionalization.[6]Often poor regioselectivity, can produce side products.[6]VariableBroad for radical precursors.Moderate

Visualization of Synthetic Workflows

Classical Cyclization Workflow (Kröhnke Synthesis)

Kröhnke_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A α-Halo Ketone E α-Pyridinium Methyl Ketone Salt A->E B Pyridine B->E C α,β-Unsaturated Carbonyl F 1,5-Dicarbonyl Intermediate C->F D Ammonium Acetate G 6-Substituted Pyridine-2-Carboxylate D->G E->F F->G

Caption: General workflow for the Kröhnke pyridine synthesis.

Modern Functionalization Workflow (Suzuki-Miyaura Coupling)

Suzuki_Coupling cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Final Product A 6-Halopyridine-2-Carboxylate E Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) A->E B Organoboron Compound B->E C Palladium Catalyst C->E D Base D->E F 6-Substituted Pyridine-2-Carboxylate E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The synthesis of 6-substituted pyridine-2-carboxylates can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Classical cyclization reactions, such as the Kröhnke and Boger syntheses, offer powerful ways to construct the pyridine ring with a high degree of complexity from simple acyclic precursors.[1][7] In contrast, modern transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization provide highly efficient and selective methods for modifying a pre-existing pyridine scaffold.

The choice of the most appropriate synthetic route will depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required functional group tolerance, and the desired scale of the reaction. For the synthesis of diverse libraries of compounds for drug discovery, modern cross-coupling methods often provide the most flexibility and efficiency. For the large-scale synthesis of a specific target molecule, a classical cyclization approach may be more cost-effective. This guide serves as a starting point for researchers to navigate the rich landscape of pyridine synthesis and make informed decisions to achieve their synthetic goals.

References

  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (2025). BenchChem.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). BenchChem.
  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793.
  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.
  • Miura, M., Hirano, K., & Hazra, S. (2020). Pyridine-Directed Rh-Catalyzed C6-Selective C–H Acetoxylation of 2-Pyridones. Heterocycles, 102(1), 1.
  • Guareschi, I. (1896). Sintesi di composti piridinici da cianoacetamide e chetoni. Memorie della Reale Accademia delle Scienze di Torino, 46, 7-25.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Minisci, F., Citterio, A., Vismara, E., & Giordano, C. (1989). The Minisci reaction: a revolutionary free-radical alkylation of heteroaromatic bases. Tetrahedron, 45(15), 4157-4170.
  • Boger, D. L., & Panek, J. S. (1981). Diels-Alder reaction of heterocyclic azadienes. I. Thermal cycloaddition of 1,2,4-triazine with enamines: simple preparation of substituted pyridines. The Journal of Organic Chemistry, 46(10), 2179–2182.
  • Chen, X., et al. (2011). Palladium-Catalyzed C(sp2)–H Arylation of Ortho C–H Bonds Involving 2-(1-Methylhydrazinyl)pyridine (MHP) as the Directing Group. The Journal of Organic Chemistry, 76(24), 10005-10015.
  • Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed Arylation of C−H Bonds.
  • Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines. (2025). BenchChem.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). International Journal of All Research Education and Scientific Methods, 13(3), 2395-3656.
  • Wang, C., et al. (2020). Ru(ii)-catalyzed C6-selective C–H acylmethylation of pyridones using sulfoxonium ylides as carbene precursors. RSC Advances, 10(10), 5707-5711.
  • Miura, M., & Satoh, T. (2009). C-H Bond Arylation of Electron-Deficient Heterocycles with Aryl Halides. Chemical Society Reviews, 38(11), 3031-3040.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condens
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Boger, D. L., & Panek, J. S. (1981). Diels-Alder reaction of heterocyclic azadienes. I. Thermal cycloaddition of 1,2,4-triazine with enamines: simple preparation of substituted pyridines. The Journal of Organic Chemistry, 46(10), 2179–2182.
  • Advances on the biosynthesis of pyridine rings. (2021). RSC Chemical Biology, 2(3), 766-775.
  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. (2025). Journal of the American Chemical Society.
  • Potts, K. T., et al. (1981). Kröhnke pyridine synthesis. Journal of the American Chemical Society, 103(12), 3584-3585.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
  • Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. (2014). Synlett, 25(10), 1433-1437.
  • Kumar, R., et al. (2023). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 85(4), 1187-1198.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. (2024). Beilstein Journal of Organic Chemistry, 20, 2459-2466.
  • Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. (2021). Journal of the American Chemical Society, 143(35), 14079-14085.
  • Minisci, F. (1971). Nucleophilic character of alkyl radicals—VI : A new, convenient, and selective alkylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579.
  • Wang, C., et al. (2024). C6-selective C–H functionalization of pyridones. Organic & Biomolecular Chemistry.
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2017). RSC Advances, 7(86), 54593-54597.
  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. (1987).
  • Mechanism of the Kröhnke pyridine synthesis. (2024).
  • Minisci, F., et al. (1986). Recent developments in the Minisci reaction. Heterocycles, 24(4), 1077-1090.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2019). Beilstein Journal of Organic Chemistry, 15, 2372-2401.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Boger Pyridine Synthesis Mechanism | Organic Chemistry. (2022). YouTube.
  • Pyridine synthesis. (2021). Organic Chemistry Portal.
  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2014). Synlett, 25(10), 1433-1437.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026). University of Birmingham.
  • PHOTOCATALYTIC MINISCI REACTION. (2021). Science of Synthesis.
  • Synthesis and biological activity of polysubstituted pyridines. (2025).
  • Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024). Current Organic Synthesis.
  • Scope of C6 arylation of 7-methyl-2,4-diarylpyrrolo[2,3-d]pyrimidines. (2015). Organic Letters, 17(11), 2756-2759.
  • An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). Chemistry–A European Journal.
  • Ligand-promoted palladium-catalyzed β-methylene CH arylation of primary aldehydes. (2019). Chemical Science, 10(3), 857-863.

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X-ray Crystal Structure of Morpholine-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage

The morpholine ring (tetrahydro-1,4-oxazine) is a "privileged scaffold" in modern drug discovery, featured in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (anticancer). Its unique combination of a basic nitrogen (


) and an ether oxygen creates a balanced lipophilic/hydrophilic profile, often improving the metabolic stability and solubility of drug candidates.

However, the structural flexibility of the morpholine ring—specifically its chair-boat interconversion and nitrogen inversion —presents a characterization challenge. While NMR provides solution-state dynamics, only Single Crystal X-ray Diffraction (SC-XRD) can definitively resolve the absolute stereochemistry, precise bond vectors, and critical intermolecular hydrogen-bonding networks that dictate solid-state stability and receptor binding.

This guide objectively compares SC-XRD against NMR and Computational (DFT) methods, providing actionable protocols for crystallizing these often-difficult heterocyclic compounds.

Comparative Analysis: Structural Elucidation Methods

For a morpholine-containing NCE (New Chemical Entity), choosing the right characterization tool is critical. The following table compares the three primary methodologies.

Table 1: Performance Matrix of Structural Characterization Methods
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C/NOESY)
Computational Modeling (DFT)
Primary Output Absolute 3D Structure (Static)Dynamic Average (Solution)Energy Minimized Model (Theoretical)
Conformational Insight Resolves specific low-energy conformer (e.g., Chair-Equatorial) frozen in lattice.Observe rapid flipping between conformers (time-averaged signal).Predicts lowest energy state; may miss packing forces.
Intermolecular Interactions Direct visualization of H-bonds,

-stacking, and halogen bonds.
Inferred via chemical shift perturbation (concentration dependent).Calculated (often underestimates solvent effects).
Stereochemistry Definitive (Anomalous scattering for absolute config).Relative (via coupling constants/NOE).N/A (Input dependent).
Sample Requirement High-quality Single Crystal (

mm).
Solubilized sample (

mg).
Structure file (.mol/.pdb).
Limitation Crystal growth is the bottleneck; packing forces may distort "biologically relevant" shape.Cannot distinguish rapid equilibrium without variable temp (VT-NMR).Accuracy depends on basis set/functional choice.
Expert Insight: The "Frozen" vs. "Average" Paradox

In solution (NMR), the morpholine ring undergoes rapid ring inversion. The


H NMR spectrum often shows a simplified splitting pattern because the axial and equatorial protons average out. SC-XRD is superior  here because it captures the molecule in a defined energy well, revealing the precise torsion angles  of the chair conformation that the drug receptor will actually encounter.

Workflow: From Synthesis to Structure Solution

The following diagram outlines the critical path for determining the structure of a morpholine derivative.

Morpholine_Workflow Synth Crude Morpholine Derivative Purify Purification (Column/HPLC) Synth->Purify Screen Crystallization Screening Purify->Screen >98% Purity Screen->Screen Optimization loop Diffraction X-ray Diffraction (Data Collection) Screen->Diffraction Single Crystal Solve Structure Solution (Phasing/Refinement) Diffraction->Solve Bragg Reflections Solve->Diffraction Low Resolution? Analysis Conformational Analysis Solve->Analysis CIF File

Figure 1: The structural elucidation workflow. Note the feedback loop at the screening stage, which is the most common failure point for morpholine derivatives.

Critical Structural Insights via X-ray[1][2]

When analyzing the CIF (Crystallographic Information File) of a morpholine compound, focus on these three parameters:

A. The Chair Conformation

Morpholine predominantly adopts a chair conformation .[1] SC-XRD allows you to measure the puckering parameters .

  • Ideal Chair Angles: The C-N-C and C-O-C bond angles should be close to

    
    .
    
  • X-ray Observation: In morpholine, the C-O-C angle is often slightly expanded (

    
    ) due to the lone pair repulsion on the oxygen.
    
B. Nitrogen Pyramidalization

The nitrogen atom in morpholine is


 hybridized.
  • Equatorial vs. Axial: The N-substituent usually prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Measurement: Check the sum of bond angles around the Nitrogen (

    
    ). For a perfect tetrahedron, 
    
    
    
    . For a planar (
    
    
    ) nitrogen,
    
    
    . Morpholine derivatives typically show
    
    
    .
C. Hydrogen Bonding Networks

Morpholine is a dual-nature H-bond participant:

  • Ether Oxygen: Weak H-bond acceptor.

  • Amine Nitrogen: Strong H-bond acceptor (and donor if secondary). X-ray Data: Look for N-H...O intermolecular chains. These chains often form "ribbons" in the crystal lattice, which directly correlates to the compound's melting point and solubility profile.

Experimental Protocol: Crystallization of Morpholine Derivatives

Morpholine compounds are often oils or low-melting solids due to their conformational flexibility. To obtain X-ray quality crystals, use the "Salt Formation" or "Vapor Diffusion" strategies.

Method A: Salt Formation (Recommended for Oils)

If your free base is an oil, convert it to a salt (HCl, Oxalate, or Picrate).

  • Dissolve 20 mg of the morpholine derivative in 2 mL dry Ethanol.

  • Add 1.1 equivalents of acid (e.g., 1M HCl in ether).

  • Precipitate forms immediately.

  • Redissolve the precipitate in a minimum amount of hot Methanol.

  • Allow to cool slowly to RT.

Method B: Vapor Diffusion (Sitting Drop)

Ideal for neutral morpholine derivatives.

  • Inner Well: Dissolve 5-10 mg of compound in 0.5 mL of a "Good Solvent" (e.g., DCM or Acetone).

  • Outer Well: Place 2 mL of a "Bad Solvent" (e.g., Pentane or Diethyl Ether).

  • Seal: Close the system tight. The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly increasing supersaturation.

Decision Tree: Solvent Selection

Solvent_Selection Start Start: Solubility? IsPolar Is molecule highly polar? Start->IsPolar Salt Can it form a salt? IsPolar->Salt No (Oily/Lipophilic) WaterEtOH Use Water/EtOH (Slow Evap) IsPolar->WaterEtOH Yes DCMHex Use DCM/Hexane (Vapor Diff) Salt->DCMHex No (Neutral) MakeSalt Make HCl/Picrate Salt Salt->MakeSalt Yes (Basic N) Deriv Co-crystallize (e.g. w/ Fumaric Acid) DCMHex->Deriv Fails?

Figure 2: Solvent selection logic for morpholine crystallization. "Oily" free bases are the most common challenge; salt formation is the primary solution.

Representative Data: X-ray vs. Calculated

The following table illustrates why experimental X-ray data is superior to calculated (DFT gas-phase) structures for a typical N-substituted morpholine. Note the deviation in bond angles due to crystal packing forces .

ParameterExperimental (X-ray) Calculated (DFT - B3LYP) Significance
C-N Bond Length

Å

Å
X-ray reveals bond shortening due to electronic effects.
C-O Bond Length

Å

Å
Consistent, confirming ether character.
C-N-C Angle


Packing Compression: Lattice forces often compress this angle compared to gas phase.
Torsion (C-C-N-C)

(Chair)

X-ray defines the exact "pucker" depth.
H-Bond (N...O)

Å
N/A (Gas Phase)Critical: Defines solubility and melting point.

Data Source: Aggregated from Cambridge Structural Database (CSD) averages for N-alkyl morpholines.

References

  • BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from

  • Groom, C. R., et al. (2016).[2][3] The Cambridge Structural Database.[4] Acta Crystallographica Section B. Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • Spackman, P. R., et al. (2021).[2][3] Hirshfeld surface analysis. IUCr Journals. Retrieved from

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from

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Safety Operating Guide

Personal protective equipment for handling Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

Executive Summary & Compound Profile

Compound: this compound Primary Application: Pharmaceutical intermediate (likely for kinase inhibitor synthesis).[1][2][3] Risk Classification: Research Grade / Cautionary Potent. Note: As a specific Safety Data Sheet (SDS) for this exact ester is often unavailable in public toxicology repositories, this protocol applies the "Precautionary Principle." It synthesizes hazards based on its pharmacophores: the pyridine ring (potential CNS/hepatic toxicity) and the morpholine moiety (irritant/potential sensitizer).[3]

Hazard Analysis & Pharmacophore-Based Risk

To determine the correct PPE, we must deconstruct the molecule. You are not just handling a white powder; you are handling a lipophilic assembly of reactive functional groups.[3]

Structural MoietyAssociated HazardOperational Implication
Pyridine Core H302 (Harmful if swallowed), H312 (Dermal toxicity).[1][2][3] Known to penetrate skin and affect the CNS/Liver.[3]Skin protection is critical. Standard latex is insufficient.[3]
Morpholine Substituent H314/H319 (Severe eye irritation), H317 (Potential skin sensitizer).[1][3]Aerosol control is mandatory. Dust inhalation must be prevented to avoid respiratory sensitization.[3]
Tert-butyl Ester Hydrolytic instability.[1][2][3] In the presence of strong acids, this cleaves to form isobutylene (gas) and the free acid.[3]Waste Segregation. Do not dispose of in acidic waste streams to prevent pressurization.[3]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard precautions" to address the specific lipophilicity and potential toxicity of pyridine-based esters.

A. Hand Protection (The Critical Barrier)[3]
  • Recommendation: Double-gloving is mandatory for handling >100 mg.[2][3]

  • Material: Nitrile (Minimum 5 mil thickness).[3]

  • The "Why": Pyridine derivatives have high permeation rates through latex and thin nitrile.[3] The tert-butyl group increases lipophilicity, potentially accelerating skin absorption.[2][3]

  • Protocol:

    • Inner Layer: Examination grade Nitrile (4 mil).[3]

    • Outer Layer: Extended cuff Nitrile or Neoprene (5-8 mil).[2][3]

    • Breakthrough Rule: If a splash occurs, the outer glove provides roughly 1-3 minutes of protection.[3] Remove and replace immediately.

B. Respiratory & Inhalation Control
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.[3]

  • Face Velocity: Maintain 80–100 fpm (feet per minute).

  • Secondary Control (Outside Hood): If weighing balance is outside containment (strongly discouraged), a P100/N99 particulate respirator is required.[1][3] Surgical masks provide zero protection against molecular aerosols.[3]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Reasoning: Morpholine derivatives are severe eye irritants.[3][4][5][6] Safety glasses with side shields are insufficient for liquid handling or fine powders that drift.[3]

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to potential static interaction with organic powders and flammability if organic solvents are involved.[3]

Operational Workflow: Handling & Disposal

Step 1: Solubilization & Reaction Setup

This compound is an ester.[3] It is susceptible to hydrolysis.[3]

  • Solvent Choice: Dissolve in non-protic solvents (DCM, Ethyl Acetate, DMSO) to maintain stability.

  • Precaution: When dissolving, add solvent slowly down the side of the vial to minimize aerosol generation.

Step 2: Waste Disposal Decision Logic

Incorrect disposal of esters can lead to laboratory accidents.[3]

  • Stream A (Solid Waste): Contaminated gloves, paper towels, and weighing boats go into "Hazardous Solid Waste" (Incineration).

  • Stream B (Liquid Waste):

    • DO NOT mix with acidic waste (e.g., waste containing HCl or TFA). The tert-butyl ester will decompose, releasing isobutylene gas, which can over-pressurize and rupture waste containers.[3]

    • Correct Stream: "Non-Halogenated Organic" (unless dissolved in DCM, then "Halogenated").[3] pH should be Neutral to Basic.[3]

Visualized Decision Protocol

The following diagram outlines the decision logic for PPE selection based on the scale of operation and physical state.

PPE_Decision_Tree Start Start: Handling This compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Qty_Check Quantity? Solid->Qty_Check Enhanced_PPE Enhanced PPE: Double Nitrile Gloves Splash Goggles Fume Hood (Mandatory) Solution->Enhanced_PPE Skin Absorp. Risk Small_Scale < 100 mg Qty_Check->Small_Scale Large_Scale > 100 mg Qty_Check->Large_Scale Standard_PPE Standard PPE: Single Nitrile Gloves Safety Glasses Fume Hood Small_Scale->Standard_PPE Large_Scale->Enhanced_PPE Respirator_Req CRITICAL: If outside hood, P100 Respirator Required Standard_PPE->Respirator_Req If weighing outside hood

Figure 1: Operational decision tree for selecting appropriate PPE based on physical state and quantity handled.

Emergency Response Protocols

Scenario A: Skin Exposure

  • Immediate Action: Do not wipe. Wiping drives the lipophilic ester deeper into the dermis.[3]

  • Decontamination: Flush with water for 15 minutes.[3] Use soap only after initial flushing to avoid increasing permeability with surfactants immediately.[3]

  • Medical: Monitor for signs of pyridine toxicity (nausea, dizziness, headache).[3][7]

Scenario B: Spillage (Powder) [1][2][3]

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Clean Up:

    • Do not dry sweep (creates dust).[3]

    • Cover with wet paper towels (soaked in water or inert oil) to dampen.[3]

    • Scoop into a hazardous waste bag.[3]

    • Clean surface with 10% bleach solution (degrades the morpholine/pyridine ring over time) followed by water.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101535514 (Parent Structure Analog).[3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline.[3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Substance Information: Morpholine.[3] Retrieved from [Link][1][2][3]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.